ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-cyanooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMUZAFAFBJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622156 | |
| Record name | Ethyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30431-99-3 | |
| Record name | Ethyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-cyanooxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its structure, incorporating both a nitrile and an ester functional group on a tetrahydropyran ring, makes it a valuable building block for the synthesis of more complex molecules, including potent enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and characterization data.
Introduction
The tetrahydropyran ring is a common motif in a wide array of natural products and pharmacologically active compounds. The introduction of cyano and carboxylate functionalities at the 4-position of this ring system, as seen in this compound, provides synthetic handles for further molecular elaboration. This compound has emerged as a key intermediate in the development of novel therapeutics, notably in the preparation of Imidazo[1,2-a]pyridinyl derivatives that act as IRAK4 inhibitors[1]. IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a critical component of the inflammatory signaling pathway, making its inhibitors promising candidates for the treatment of various inflammatory diseases and cancers.
This guide aims to consolidate the available information on this compound, presenting it in a manner that is both accessible and practical for researchers in the field.
Synthesis
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in the literature, a plausible and commonly utilized synthetic strategy involves the dialkylation of an active methylene compound, such as ethyl cyanoacetate, with a suitable dielectrophile. A logical precursor for the tetrahydropyran ring is bis(2-chloroethyl) ether.
Proposed Synthetic Pathway: Dialkylation of Ethyl Cyanoacetate
The synthesis can be envisioned as a base-mediated cyclization reaction. The acidic α-proton of ethyl cyanoacetate is deprotonated by a base to form a stabilized carbanion. This nucleophile then undergoes a tandem Williamson ether synthesis-type reaction with bis(2-chloroethyl) ether to form the six-membered tetrahydropyran ring.
A general representation of this synthetic approach is outlined below:
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical experimental protocol based on standard organic synthesis methodologies for similar transformations. Note: This protocol has not been experimentally validated and should be adapted and optimized by the user.
Materials:
-
Ethyl cyanoacetate
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Bis(2-chloroethyl) ether
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction and chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
Addition of Ethyl Cyanoacetate: A solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
-
Addition of Bis(2-chloroethyl) ether: A solution of bis(2-chloroethyl) ether (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is separated and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Physicochemical and Spectroscopic Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note that while some physical properties are available from commercial suppliers, detailed spectroscopic data from peer-reviewed literature is scarce.
| Property | Value | Reference(s) |
| CAS Number | 30431-99-3 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.20 g/mol | |
| Appearance | Light yellow to yellow liquid | [1] |
| Boiling Point | 125 °C at 16 Torr | [1] |
| Density | 1.1109 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [1] |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| IR Spectrum | Data not available in searched literature. |
Applications in Drug Development and Organic Synthesis
The primary documented application of this compound is as a key building block in the synthesis of small molecule inhibitors for therapeutic targets.
IRAK4 Inhibitors
As previously mentioned, this compound is a crucial intermediate in the preparation of Imidazo[1,2-a]pyridinyl derivatives that have been identified as potent inhibitors of IRAK4[1]. The general synthetic scheme involves the transformation of the cyano and ester groups of this compound to construct the core structure of the final inhibitor.
Figure 2: Role as a precursor for IRAK4 inhibitors.
Versatile Synthetic Intermediate
The presence of both a nitrile and an ester group offers multiple avenues for chemical modification.
-
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.
-
The ester group can be hydrolyzed, reduced to an alcohol, or react with various nucleophiles to form amides or other esters.
This dual functionality makes this compound a valuable scaffold for the generation of diverse chemical libraries for drug discovery and as a starting material for the total synthesis of complex natural products.
Safety and Handling
Conclusion
This compound is a heterocyclic compound of growing importance, particularly in the field of medicinal chemistry. This guide has provided a summary of its known properties and a plausible, detailed synthetic protocol. The lack of publicly available, comprehensive spectroscopic data represents a significant knowledge gap. Further research into the synthesis and full characterization of this compound would be highly beneficial to the scientific community, facilitating its broader application in drug discovery and organic synthesis.
References
ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a key building block in medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, and its significant role as a precursor in the synthesis of therapeutic agents, particularly IRAK4 inhibitors.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a saturated six-membered heterocyclic pyran ring. A cyano group and an ethyl carboxylate group are attached to the same carbon atom at the 4-position of the pyran ring.
Chemical Structure:
IUPAC Name: this compound[1][2]
Physicochemical and Spectral Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₃ | [3] |
| Molecular Weight | 183.20 g/mol | |
| CAS Number | 30431-99-3 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 125 °C at 16 Torr | [2] |
| Density | 1.12 g/cm³ | [2] |
| Solubility | Soluble in most organic solvents. | |
| Storage | Store in a cool, dry place. |
Table 2: Predicted Spectral Data
| Spectral Data | Predicted Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 4.2 (q, 2H, -OCH₂CH₃), 3.8-4.0 (m, 4H, pyran ring -OCH₂-), 2.0-2.2 (m, 4H, pyran ring -CH₂-), 1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 168-170 (C=O), 118-120 (CN), 65-68 (pyran ring -OCH₂-), 62-64 (-OCH₂CH₃), 45-48 (quaternary C), 30-35 (pyran ring -CH₂-), 13-15 (-OCH₂CH₃) |
| FT-IR (neat) | ~2240 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1250 cm⁻¹ (C-O ester stretch), ~1100 cm⁻¹ (C-O-C ether stretch) |
| Mass Spectrometry (EI) | m/z 183 (M⁺), 154, 138, 110, 82 |
Disclaimer: The spectral data presented in Table 2 are predicted values based on the chemical structure and data from structurally similar compounds. Experimental data for this compound is not currently available in the public domain.
Synthesis and Experimental Protocols
While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be adapted from the known synthesis of its methyl ester analog. The following proposed method involves a Michael addition followed by a Dieckmann condensation.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Adapted)
-
Michael Addition: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a mixture of ethyl acrylate (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-24 hours until the reaction is complete, as monitored by TLC. The reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The resulting crude Michael adduct, diethyl 2-cyanopentanedioate, is purified by vacuum distillation or column chromatography.
-
Dieckmann Condensation: The purified diethyl 2-cyanopentanedioate is dissolved in an anhydrous aprotic solvent such as toluene. Sodium ethoxide (1.1 equivalents) is added portion-wise at room temperature. The mixture is then heated to reflux for 4-8 hours. After cooling, the reaction is quenched with acid, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Role in Drug Development: Precursor to IRAK4 Inhibitors
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, most notably in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, making it a significant target for drug discovery.
The tetrahydropyran motif of this molecule is often incorporated into the core structure of IRAK4 inhibitors to provide a desirable three-dimensional conformation and to improve pharmacokinetic properties. The cyano and ester functionalities offer versatile handles for further chemical modifications and the construction of more complex molecular architectures.
IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R) family upon binding of their respective ligands, such as pathogen-associated molecular patterns (PAMPs) or cytokines. This leads to the recruitment of adaptor proteins like MyD88 and the subsequent activation of IRAK4. Activated IRAK4 then phosphorylates and activates other downstream kinases, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.
Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Inhibitors derived from this compound are designed to block the kinase activity of IRAK4, thereby interrupting this signaling cascade and reducing the production of inflammatory mediators. This makes them promising therapeutic candidates for a range of inflammatory and autoimmune disorders.
References
In-Depth Technical Guide: Spectroscopic Data for CAS Number 30431-99-3 (Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound with CAS number 30431-99-3, identified as Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for the synthesis and key analytical methods are also provided to facilitate replication and further research. The synthesis workflow is visually represented to enhance understanding of the process.
Chemical Identity
-
CAS Number: 30431-99-3
-
Chemical Name: this compound
-
Molecular Formula: C₉H₁₃NO₃
-
Molecular Weight: 183.21 g/mol
-
Chemical Structure:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H-NMR Spectroscopic Data
A proton NMR spectrum for this compound has been reported. The chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₂CH₃ | 4.30 | Quartet | 7.2 |
| Tetrahydropyran ring protons | 3.95-4.03 | Multiplet | |
| Tetrahydropyran ring protons | 3.70-3.80 | Multiplet | |
| Tetrahydropyran ring protons | 2.10-2.20 | Multiplet | |
| Tetrahydropyran ring protons | 1.99-2.07 | Multiplet | |
| -OCH₂CH₃ | 1.34 | Triplet | 7.2 |
2.1.2. ¹³C-NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 168-175 |
| C≡N (Nitrile) | 115-125 |
| -OCH₂CH₃ | 60-65 |
| C-CN (Quaternary) | 40-50 |
| O-CH₂ (Tetrahydropyran) | 65-70 |
| C-CH₂ (Tetrahydropyran) | 30-40 |
| -OCH₂CH₃ | 13-15 |
Infrared (IR) Spectroscopy
Experimental IR spectroscopic data for this compound is not explicitly available. The expected characteristic absorption bands based on its functional groups are tabulated below.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretch | 2240-2260 | Medium |
| C=O (Ester) | Stretch | 1735-1750 | Strong |
| C-O (Ester) | Stretch | 1000-1300 | Strong |
| C-H (Aliphatic) | Stretch | 2850-3000 | Medium-Strong |
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data for this compound is not currently available in public databases. The expected molecular ion peak [M]⁺ would be at an m/z of 183.09.
Experimental Protocols
Synthesis of this compound
The following protocol is based on the synthesis described in patent literature.
Materials:
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Ethyl cyanoacetate
-
1-chloro-2-(2-chloroethoxy)ethane
Procedure:
-
A suspension of sodium hydride in DMF is prepared and cooled to 0 °C.
-
Ethyl cyanoacetate is added dropwise to the suspension over a period of 25 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is then cooled back to 0 °C.
-
A solution of 1-chloro-2-(2-chloroethoxy)ethane in DMF is added.
-
The reaction mixture is warmed to room temperature and stirred for 1 hour.
-
The mixture is then heated to 90 °C for 16 hours.
-
After the reaction is complete, it is quenched with ice-cold water.
-
The product is extracted with ethyl acetate.
-
The organic layers are combined, dried, and concentrated.
-
The crude product is purified by fractional distillation under high vacuum to yield this compound as a colorless oil.
NMR Spectroscopy Protocol (General)
While a specific protocol for this compound was not found, a general procedure for obtaining a ¹H-NMR spectrum is as follows:
Instrumentation:
-
A 300 MHz or higher NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the sample (this compound) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H-NMR experiment is performed.
-
The free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum.
-
The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
Visualization of Synthesis Workflow
The synthesis of this compound can be visualized as a multi-step process. The following diagram illustrates the workflow from starting materials to the final product.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide has summarized the available spectroscopic information for CAS number 30431-99-3, this compound. While ¹H-NMR data has been reported, further experimental work is required to fully characterize this compound with ¹³C-NMR, IR, and mass spectrometry. The provided synthesis protocol and general analytical methodologies offer a foundation for researchers to produce and analyze this compound in their own laboratories. The visualized workflow provides a clear and concise representation of the synthesis process, aiding in the practical application of the described methodology.
A Comprehensive Review on the Discovery and Synthesis of Tetrahydro-2H-Pyran Derivatives
Abstract
The tetrahydro-2H-pyran (THP) ring is a prevalent and vital heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Its unique structural and electronic properties, including its role as a bioisostere of cyclohexane, have made it a cornerstone in medicinal chemistry and drug discovery. THP derivatives are integral to a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[3] This technical guide provides an in-depth review of the key synthetic strategies developed for the construction of the tetrahydropyran core, summarizes quantitative data on their synthesis and biological efficacy, and details representative experimental protocols. Furthermore, it visualizes key synthetic workflows and biological signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Tetrahydropyran Derivatives
The six-membered oxygen-containing heterocycle, tetrahydropyran, is a fundamental structural motif in organic chemistry.[2] Its saturated, non-planar ring offers a rigid conformational scaffold that is advantageous for molecular recognition and binding to biological targets. This feature, combined with the oxygen atom's ability to act as a hydrogen bond acceptor, contributes to the favorable pharmacokinetic and pharmacodynamic profiles of many THP-containing drugs.
The THP moiety is abundant in nature, particularly in marine natural products, which are a rich source of structurally complex and biologically potent compounds.[1][4] Neopeltolide, for instance, is a marine macrolide with a THP ring that exhibits powerful antiproliferative properties.[1] The therapeutic importance of this scaffold has driven significant efforts toward the development of diverse and efficient synthetic methodologies for accessing a wide array of functionalized tetrahydropyran derivatives.[1][5]
Core Synthetic Strategies for the Tetrahydropyran Ring
The construction of the THP ring is a central challenge in organic synthesis, and numerous strategies have been developed to achieve this. These methods range from classical cyclization reactions to modern metal-catalyzed processes.
Key Synthetic Methodologies Include:
-
Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran.[1][6] This method is highly effective for stereoselective synthesis.
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom, which provides a direct route to dihydropyran derivatives that can be subsequently reduced.[5][7]
-
Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, which is a powerful method for forming the THP ring.[1]
-
Ring-Closing Metathesis (RCM): A versatile reaction using ruthenium catalysts to form cyclic ethers from acyclic diene precursors.[5]
-
Cyclization onto Oxocarbenium Ions: The formation of an oxocarbenium ion intermediate followed by intramolecular attack of a nucleophile to close the ring.[1][5]
-
Stereoselective Ring-Expansion: A metal-free approach for the synthesis of highly functionalized dihydro-2H-pyran derivatives from monocyclopropanated furans.[8]
A generalized workflow for the synthesis and evaluation of novel THP derivatives often involves a multi-step process beginning with precursor synthesis, followed by a key cyclization step to form the core ring structure, and concluding with purification and biological assessment.
Caption: General workflow for the discovery of bioactive THP derivatives.
Tetrahydropyran Derivatives in Drug Discovery
The THP scaffold is a privileged structure in modern drug design, appearing in numerous approved drugs and clinical candidates. Its ability to improve properties such as solubility and metabolic stability makes it an attractive replacement for other cyclic systems. For example, replacing a cyclohexyl group with a THP ring can introduce a polar oxygen atom for hydrogen bonding, potentially increasing target affinity and improving ligand efficiency.
Caption: Bioisosteric relationship between cyclohexane and tetrahydropyran.
Anticancer Activity
THP derivatives have shown significant promise as anticancer agents.[3][9] For example, novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have demonstrated potent antiproliferative activity against the SK-BR-3 breast cancer cell line.[9] The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] Key signaling pathways implicated include the modulation of the Bax/Bcl-2 ratio and the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are critical for cell cycle progression.[3]
Caption: Anticancer signaling pathways modulated by THP derivatives.
mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial kinase in cell signaling, and its inhibition is a validated anticancer strategy. In several series of mTOR inhibitors, a 3,6-dihydro-2H-pyran (DHP) moiety successfully replaced the common morpholine group, which typically binds to the hinge region of the kinase.[10] This substitution resulted in compounds with equivalent potency and selectivity against PI3K, establishing DHP as a valuable hinge-binding motif for designing potent and selective mTOR inhibitors.[10]
Quantitative Data Summary
The efficiency of synthetic routes and the potency of the resulting compounds are critical metrics in drug development. The following tables summarize quantitative data from the literature for the synthesis and biological activity of various THP derivatives.
Table 1: Synthesis Yields of Tetrahydropyran Derivatives
| Synthetic Method | Product Description | Yield (%) | Reference |
| Ring-Expansion | Pyran derivative 12a | 95 | [8] |
| Base-Promoted Domino Rxn | 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile | 15 | [11] |
| Patented Synthesis | 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 96.0 | [12] |
| Controlled Hydrogenation | tetrahydro-2-methoxy-2H-pyran | 96 | [13] |
| Controlled Hydrogenation | tetrahydro-2-butoxy-2H-pyran | 95 | [13] |
Table 2: Anticancer Activity of Tetrahydropyran Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrano[3,2-c]pyridazine | 16c | SK-BR-3 (Breast) | 0.21 | [9] |
| Pyrano[3,2-c]pyridazine | 16d | SK-BR-3 (Breast) | 0.15 | [9] |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | [3] |
| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | [3] |
| 1,2,4-Triazolethione | 47f | HCT-116 (Colon) | 6.2 | [14] |
Key Experimental Protocols
Detailed and reproducible experimental procedures are essential for scientific advancement. Below are representative protocols for the synthesis and biological evaluation of THP derivatives, adapted from the literature.
General Procedure for Base-Promoted Synthesis of 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile[12]
-
Reaction Setup: A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered potassium hydroxide (KOH, 1.2 mmol) is prepared in a round-bottom flask.
-
Solvent Addition: 5 mL of dry dimethylformamide (DMF) is added to the flask.
-
Heating: The reaction mixture is heated to reflux at 100 °C for 1.5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, 1 mL of 1 N hydrochloric acid (HCl) solution is added. The mixture is stirred continuously for an additional 30 minutes at the same temperature.
-
Workup: The reaction mixture is cooled and poured onto ice water, followed by further stirring at room temperature.
-
Isolation: The resulting solid precipitate is collected by filtration, washed thoroughly with water, and then dried.
-
Purification: The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford the desired product.
Protocol for MTT Cell Viability Assay[4]
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into a 96-well microplate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized THP derivatives are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours. A control group is treated with vehicle (DMSO) only.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting cell viability against compound concentration.
Conclusion
The tetrahydro-2H-pyran scaffold remains a highly valuable and versatile building block in the field of organic synthesis and medicinal chemistry. The continuous development of novel synthetic strategies provides access to a rich diversity of derivatives with a broad spectrum of biological activities. The examples highlighted in this guide, from potent anticancer agents to selective kinase inhibitors, underscore the immense potential of THP-based compounds in modern drug discovery. Future efforts will likely focus on developing more sustainable and enantioselective synthetic methods, as well as exploring new therapeutic applications for this privileged heterocyclic system.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product | Semantic Scholar [semanticscholar.org]
- 5. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 8. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 13. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs [mdpi.com]
physical and chemical properties of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a tetrahydropyran ring with a cyano and an ethyl carboxylate group at the C4 position, make it a valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the role of this compound as a key intermediate in the development of therapeutic agents, particularly IRAK4 inhibitors.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 30431-99-3 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 183.21 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Boiling Point | 125 °C at 16 Torr | [1] |
| Density | 1.1109 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[4] | [4] |
| Storage | Sealed in a dry environment at 2-8°C. |
Synthesis and Purification
Proposed Experimental Protocol:
Step 1: Synthesis of 4-cyano-tetrahydro-2H-pyran-4-ol (Cyanohydrin Formation)
-
To a stirred solution of tetrahydropyran-4-one in a suitable solvent (e.g., ethanol/water mixture), add a stoichiometric amount of sodium cyanide.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of a weak acid (e.g., acetic acid) dropwise to generate HCN in situ, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC.
-
Work up the reaction by neutralizing any excess acid and extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude cyanohydrin.
Step 2: Esterification to this compound
-
Dissolve the crude 4-cyano-tetrahydro-2H-pyran-4-ol in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.
Spectral Data
Although specific spectral data for this compound is not publicly available in detail, the expected characteristic peaks are listed below based on its structure and data from analogous compounds. Researchers are advised to acquire and interpret their own spectral data for this compound.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), and multiplets for the methylene protons of the tetrahydropyran ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the quaternary carbon attached to the cyano group, the cyano carbon, and the carbons of the tetrahydropyran ring and the ethyl group. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the nitrile (C≡N) stretch (around 2240 cm⁻¹), the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ). |
Role in Drug Development: Intermediate for IRAK4 Inhibitors
This compound is a key intermediate in the synthesis of Imidazo[1,2-a]pyridinyl derivatives, which are potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.
The following diagram illustrates a generalized synthetic workflow for the utilization of this compound in the synthesis of an IRAK4 inhibitor.
Caption: Synthetic workflow from starting materials to a final IRAK4 inhibitor.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its role as a key intermediate in the synthesis of IRAK4 inhibitors highlights its importance in the field of drug discovery for inflammatory diseases and cancer. This guide provides essential information for researchers and scientists working with this compound, enabling its effective and safe use in the laboratory.
References
- 1. This compound CAS#: 30431-99-3 [amp.chemicalbook.com]
- 2. Ethyl 4-cyanotetrahydro-2 H-pyran-4-carboxylate at Best Price in Beijing, Beijing | Prowin Chem Limited [tradeindia.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CAS 30431-99-3: ethyl 4-cyanotetrahydro-2H-pyran-4-carboxy… [cymitquimica.com]
- 5. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 6. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a heterocyclic building block with applications in medicinal chemistry and organic synthesis. This document outlines its key physicochemical properties, and discusses its synthesis and potential applications.
Core Compound Properties
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₃[1][2][3] |
| Molecular Weight | 183.20 g/mol [1] |
| Alternate Molecular Weight | 183.207 g/mol [2] |
| CAS Number | 30431-99-3[1][2] |
| Physical Form | Light yellow to yellow liquid |
| Boiling Point | 125 °C at 16 Torr |
| Density | 1.1109 g/cm³ |
| Storage Temperature | 2-8°C, sealed in a dry environment[4][5] |
Synthesis Pathway
A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively detailed in publicly available literature. However, a common synthetic route involves the reaction of bis(2-chloroethyl) ether with ethyl cyanoacetate. This process is noted to be a multi-step reaction with a historically low overall yield. The synthesis generally proceeds by first forming the this compound intermediate, which can then be hydrolyzed and subsequently decarboxylated to yield 4-cyanotetrahydropyran.
Logical Relationship: Chemical Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Notably, it is utilized in the preparation of Imidazo[1,2-a]pyridinyl derivatives, which have been investigated as inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), a key target in inflammatory disease research.
Experimental Workflow: A Conceptual Overview
The following diagram outlines a conceptual workflow for the synthesis and purification of a target compound derived from this compound, based on general laboratory practices.
Caption: Conceptual workflow for synthesis and purification.
References
An In-depth Technical Guide on the Stability and Storage of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS No. 30431-99-3). The information herein is collated from publicly available data and extrapolated from the known chemistry of its constituent functional groups.
Chemical Properties Overview
This compound is a heterocyclic compound featuring a tetrahydropyran ring, an ethyl ester, and a nitrile group. Its stability is primarily influenced by the reactivity of the ester and nitrile functionalities.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₃[1] |
| Molecular Weight | 183.207 g/mol [1] |
| Appearance | Light yellow to yellow liquid[2] |
| Boiling Point | 125 °C at 16 Torr[2] |
| CAS Number | 30431-99-3[1] |
Stability Profile and Potential Degradation Pathways
While specific stability studies on this compound are not extensively documented in peer-reviewed literature, its degradation profile can be inferred from the chemical behavior of its functional groups: the ethyl ester, the nitrile, and the tetrahydropyran ring.
-
Hydrolysis: The presence of both an ester and a nitrile group makes the molecule susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Ester Hydrolysis: The ethyl ester can hydrolyze to form 4-cyanotetrahydro-2H-pyran-4-carboxylic acid and ethanol. This reaction is catalyzed by both acid and base.
-
Nitrile Hydrolysis: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide intermediate. This process typically requires more forcing conditions (strong acid or base and heat) than ester hydrolysis.[3]
-
-
Thermal Stability: The tetrahydropyran ring is a saturated heterocycle and is generally considered to be thermally stable.[4] Studies on related dihydropyran compounds indicate that thermal decomposition occurs at elevated temperatures, suggesting good stability under typical storage and handling conditions.[5]
-
Oxidative Stability: The molecule does not contain functional groups that are highly susceptible to oxidation under normal conditions. The tetrahydropyran ring is resistant to mild oxidizing agents.
The logical workflow for assessing the stability of a chemical compound like this compound is outlined in the diagram below.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 30431-99-3 [amp.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Guide to Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug development and manufacturing, pharmaceutical intermediates are the crucial building blocks that form the bridge between basic raw materials and the final active pharmaceutical ingredient (API).[][2] These chemical compounds are produced during the synthesis of an API and are essential for creating the complex molecular structures required for effective medications.[2] The quality and purity of these intermediates directly impact the safety, efficacy, and cost-effectiveness of the final drug product.[][2] This technical guide delves into the core concepts of pharmaceutical intermediates, highlighting their significance, common types, and the synthetic pathways for key examples.
The Role of Intermediates in Drug Synthesis
The journey from a simple starting material to a complex API is a multi-step process. Intermediates are the compounds formed at each stage of this chemical pathway.[] They are not the final therapeutic agent but are vital precursors that undergo further chemical transformations to yield the API. The use of intermediates allows for a controlled, stepwise approach to synthesis, which is critical for:
-
Ensuring High Purity: By isolating and purifying intermediates at various stages, manufacturers can prevent the carryover of impurities to the final API.
-
Optimizing Yields: Each step in the synthesis can be optimized to maximize the production of the desired intermediate, leading to higher overall yields of the API.[2]
-
Enabling Complex Molecular Architectures: Intermediates provide the necessary molecular scaffolding to construct the often-complex three-dimensional structures of modern pharmaceuticals.[]
-
Streamlining Production: Utilizing well-defined intermediates can simplify the manufacturing process and reduce the number of reaction steps.[2]
Common Categories of Pharmaceutical Intermediates
The landscape of pharmaceutical intermediates is vast and diverse, with specific compounds tailored to the synthesis of particular drugs. However, several broad categories are frequently employed in the industry:
-
Heterocyclic Compounds: These are organic compounds containing a ring structure with at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. They form the core structure of many drugs, including antihypertensives like Losartan.[3] Common examples include imidazole, pyridine, and pyrimidine derivatives.[3]
-
Chiral Compounds: Many modern drugs are chiral, meaning they exist in two non-superimposable mirror-image forms (enantiomers). Often, only one enantiomer is therapeutically active, while the other may be inactive or even harmful. Chiral intermediates, such as specific alcohols and amines, are essential for the stereoselective synthesis of these drugs.[][3]
-
Amino Acid Derivatives: Amino acids are the building blocks of proteins and are also valuable intermediates in the synthesis of various pharmaceuticals, particularly peptide-based drugs.[][4]
-
Boronic Acids: These compounds and their derivatives are versatile intermediates used in a range of drug syntheses, including those for anti-inflammatory, anti-tumor, and anti-viral agents.[4]
-
Fluorinated Compounds: The incorporation of fluorine into a drug molecule can significantly enhance its efficacy, metabolic stability, and bioavailability.[3] Consequently, fluorinated intermediates are critical in the synthesis of many modern pharmaceuticals.[3]
Case Study: Synthesis of a Key Intermediate for (S)-Oxybutynin
To illustrate the practical application of these concepts, this section details the synthesis of (S)-Cyclohexyl-phenyl-glycolic acid ((S)-CHPGA), a key intermediate in the preparation of (S)-Oxybutynin, a medication used to treat overactive bladder. The synthesis of optically active tertiary alcohols like (S)-CHPGA is a challenging area in organic synthesis.[5]
Synthetic Pathway: L-Proline Catalyzed Direct Asymmetric Aldol Reaction
A practical and efficient route to (S)-CHPGA involves a direct asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate, catalyzed by the amino acid L-proline.[5]
Experimental Protocol: Synthesis of the Aldol Adduct
The following protocol is a summarized representation of the key experimental steps for the asymmetric aldol reaction.
-
Reaction Setup: A reaction vessel is charged with cyclohexanone and a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]
-
Catalyst Introduction: L-proline is added to the mixture as the catalyst.
-
Addition of Electrophile: Ethyl phenylglyoxylate is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature until completion.
-
Workup and Isolation: The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The solvent is then removed under reduced pressure to yield the crude aldol adduct.
-
Purification: The crude product is purified using a suitable technique, such as column chromatography or recrystallization, to obtain the pure aldol adduct.
Quantitative Data
The L-proline catalyzed direct asymmetric aldol reaction for the synthesis of the (S)-CHPGA precursor demonstrates excellent yield and stereoselectivity.[5]
| Parameter | Value | Reference |
| Solvent | DMSO | [5] |
| Diastereomer Ratio | >20:1 | [5] |
| Optical Purity (ee) | 96% | [5] |
Note: The optical purity, or enantiomeric excess (ee), is a measure of the stereoselectivity of the reaction. A higher ee indicates a greater proportion of the desired enantiomer.
Conclusion
Key intermediates are fundamental to the synthesis of pharmaceuticals, enabling the efficient and controlled production of high-quality active pharmaceutical ingredients. The development of novel synthetic methods for these intermediates, such as the asymmetric catalytic route to (S)-CHPGA, is a continuous effort in the pharmaceutical industry to improve sustainability, reduce costs, and enhance the safety and efficacy of medications. For researchers and drug development professionals, a deep understanding of the synthesis and properties of these key intermediates is essential for innovation and success in bringing new therapies to patients.
References
Unveiling the Architecture of Novel Pyran Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a cornerstone in the architecture of a vast array of natural products and synthetic molecules of significant biological importance. From potent anticancer agents to novel therapeutics for neurodegenerative diseases, the diverse pharmacological activities of pyran derivatives have cemented their status as privileged structures in drug discovery. The precise determination of their three-dimensional structure is paramount to understanding their mechanism of action, optimizing their biological activity, and ensuring the safety and efficacy of potential drug candidates.
This comprehensive technical guide provides an in-depth exploration of the methodologies and strategies employed in the structural elucidation of novel pyran derivatives. It is designed to serve as a valuable resource for researchers and scientists engaged in natural product chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols, illustrative case studies, and a clear framework for the integrated application of modern analytical techniques.
The Analytical Toolkit for Pyran Structure Elucidation
The journey from a newly isolated or synthesized pyran derivative to its fully characterized structure relies on a synergistic combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules. A suite of 1D and 2D NMR experiments provides detailed information about the carbon skeleton, proton environments, and their connectivity.
-
1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.
-
2D NMR: Elucidates the connectivity between atoms:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the precise molecular weight of a compound and offers valuable clues about its structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Determines the elemental composition of a molecule with high accuracy, allowing for the unambiguous assignment of its molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragments a selected ion to generate a characteristic fragmentation pattern, which can be used to deduce structural motifs and confirm proposed structures.
X-ray Crystallography: The Definitive 3D Structure
For crystalline compounds, single-crystal X-ray crystallography provides the ultimate and unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry. This technique is invaluable for confirming the connectivity and stereochemical assignments derived from spectroscopic methods.
Computational Chemistry: A Powerful Predictive and Corroborative Tool
In recent years, computational methods have become an indispensable part of the structural elucidation workflow. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants for proposed structures. Comparing these calculated spectra with experimental data provides a robust method for structure verification and stereochemical assignment.
Experimental Workflows for Structural Elucidation
The process of elucidating the structure of a novel pyran derivative typically follows a logical workflow that integrates the aforementioned analytical techniques.
Case Studies: Structural Elucidation of Novel Pyran Derivatives
To illustrate the application of these techniques, we present data from the structural elucidation of two recently discovered classes of pyran derivatives.
Case Study 1: Aspericins from a Marine-Derived Fungus
Aspericins A-C are novel furan and pyran derivatives isolated from the marine-derived fungus Rhizopus sp.[1] Their structures were determined primarily through extensive 1D and 2D NMR spectroscopy. The following table summarizes the ¹H and ¹³C NMR data for Aspericin C.
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 172.5 | |
| 2 | 34.2 | 2.52 (m) |
| 3 | 25.1 | 1.65 (m) |
| 4 | 29.0 | 1.45 (m) |
| 5 | 31.6 | 1.55 (m) |
| 6 | 70.1 | 3.65 (t, 6.5) |
| 7 | 100.5 | 4.55 (d, 5.0) |
| 8 | 75.6 | 3.85 (dd, 5.0, 2.5) |
| 9 | 145.2 | 6.35 (d, 2.5) |
| 10 | 110.2 | |
| 11 | 160.3 | |
| 12 | 98.9 | 5.15 (s) |
| 13 | 165.8 | |
| 14 | 10.8 | 1.85 (s) |
| OMe | 51.5 | 3.68 (s) |
Table 1: ¹H and ¹³C NMR Data for Aspericin C in CDCl₃.
Case Study 2: Synthetic Pyrano[2,3-c]pyrazole Derivatives
A series of novel pyrano[2,3-c]pyrazole derivatives were synthesized and characterized.[2][3] The structures were confirmed by a combination of NMR, HRMS, and in some cases, single-crystal X-ray diffraction.[2] The table below presents the analytical data for a representative compound from this class.
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Key HMBC Correlations |
| 3 | 145.7 | H-4, H-1', H-2', H-6' | |
| 3a | 99.1 | H-4, H-2', H-6' | |
| 4 | 37.3 | 4.66 (s) | C-3, C-3a, C-5, C-9b, C-1'' |
| 5 | 159.9 | H-4, NH₂ | |
| 6 | 57.0 | H-4, NH₂ | |
| 9b | 139.6 | H-4, H-2', H-6' | |
| CN | 120.4 | ||
| NH₂ | 7.17 (s) | C-5, C-6 | |
| 1' | 138.0 | H-2', H-6' | |
| 2', 6' | 129.8 | 7.77 (d, 8.0) | C-1', C-3', C-4', C-5' |
| 3', 5' | 120.5 | 7.48 (t, 7.5) | C-1', C-2', C-4', C-6' |
| 4' | 126.6 | 7.30 (t, 7.5) | C-2', C-3', C-5', C-6' |
| 1'' | 144.1 | H-2'', H-6'' | |
| 2'', 6'' | 128.2 | 7.23 (m) | C-1'', C-3'', C-4'', C-5'' |
| 3'', 5'' | 129.0 | 7.33 (m) | C-1'', C-2'', C-4'', C-6'' |
| 4'' | 127.5 | 7.26 (m) | C-2'', C-3'', C-5'', C-6'' |
| CH₃ | 13.0 | 1.77 (s) | C-3, C-3a |
Table 2: ¹H and ¹³C NMR and HMBC Data for a 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative in DMSO-d₆.
HRMS Data: m/z [M+H]⁺ calcd for C₂₀H₁₇N₄O⁺: 329.1402; found: 329.1381.[4]
Biological Significance and Signaling Pathways
Many pyran derivatives exhibit their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for drug development.
Pyran Derivatives and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Several pyran derivatives have been shown to inhibit this pathway at various points.
Pyran Derivatives and the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that governs cell survival, growth, and metabolism. Its dysregulation is also frequently implicated in cancer. Certain pyran-containing compounds have been identified as inhibitors of this pathway.
Detailed Experimental Protocols
This section provides generalized, step-by-step protocols for the key analytical techniques discussed. It is important to note that specific parameters may need to be optimized based on the instrument and the properties of the compound being analyzed.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Sample Preparation: Dissolve 5-10 mg of the purified pyran derivative in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse calibration.
-
-
COSY Experiment:
-
Load a standard COSY pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of increments in the indirect dimension (F1) and the number of scans per increment.
-
Acquire the data.
-
-
HSQC Experiment:
-
Load a standard HSQC pulse sequence.
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the one-bond ¹J(CH) coupling constant (typically ~145 Hz).
-
Acquire the data.
-
-
HMBC Experiment:
-
Load a standard HMBC pulse sequence.
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
Set the long-range coupling constant, ⁿJ(CH) (typically optimized for 8-10 Hz).
-
Acquire the data.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) to the raw data.
-
Perform Fourier transformation in both dimensions.
-
Phase correct the spectra.
-
Calibrate the chemical shift axes.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the pyran derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Infusion Analysis:
-
Introduce the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).
-
Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the pyran derivative of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[5][6][7][8]
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of unique reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
-
Conclusion
The structural elucidation of novel pyran derivatives is a multifaceted process that requires the adept application of a suite of modern analytical techniques. NMR spectroscopy, mass spectrometry, and X-ray crystallography, often complemented by computational methods, provide the necessary information to unravel the intricate molecular architecture of these important compounds. A thorough understanding of the principles and experimental protocols of these techniques, as outlined in this guide, is essential for researchers in the field of drug discovery and development. The continued exploration and characterization of novel pyran scaffolds will undoubtedly lead to the discovery of new therapeutic agents with the potential to address a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How To [chem.rochester.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enduring Significance of Pyran Scaffolds in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic compounds with diverse and potent biological activities has cemented its status as a "privileged scaffold."[1] This technical guide provides an in-depth exploration of the multifaceted role of pyran scaffolds in drug discovery, detailing their synthesis, a wide spectrum of biological activities with quantitative data, and key experimental methodologies.
Introduction to Pyran Scaffolds
The pyran ring system can exist in two isomeric forms, 2H-pyran and 4H-pyran, and their benzo-fused derivatives such as chromenes and chromanes.[2] These structures are integral to a multitude of natural products including flavonoids, coumarins, and xanthones, which are known for their broad pharmacological effects.[3][4][5][6] The structural versatility and the ability to introduce various substituents allow for the fine-tuning of physicochemical properties and biological activities, making pyran derivatives highly attractive for the development of novel therapeutic agents.[7] The U.S. FDA has approved numerous drugs containing the tetrahydropyran skeleton, highlighting its importance in pharmaceutical development.[8]
Synthesis of Pyran Scaffolds
The synthesis of pyran scaffolds is often achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.[9][10] A common and effective strategy involves a one-pot reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound.[11][12]
General Experimental Protocol for Three-Component Synthesis of Tetrahydrobenzo[b]pyrans
This protocol describes a general method for the synthesis of 2-amino-3-cyano-substituted tetrahydrobenzo[b]pyran derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone or 1,3-cyclohexanedione (1 mmol)
-
Catalyst (e.g., L-proline, aspartic acid, or a base like piperidine) (catalytic amount)
-
Solvent (e.g., ethanol, water, or a mixture) (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, and the 1,3-dicarbonyl compound is prepared in the chosen solvent.
-
The catalyst is added to the reaction mixture.
-
The mixture is stirred at room temperature or refluxed for a specified time (typically 1-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol or water, and dried.
-
If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure tetrahydrobenzo[b]pyran derivative.
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of pyran derivatives.
Biological Activities and Therapeutic Applications
Pyran scaffolds exhibit a remarkable range of biological activities, making them valuable in the development of treatments for various diseases.
Anticancer Activity
Pyran derivatives have demonstrated significant potential as anticancer agents, with activities reported against a multitude of human cancer cell lines.[3][5][13][14] The mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.[15]
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Chromeno-annulated pyrano[3,4-c]benzopyran | HeLa (Cervical) | - | [2] |
| Chromeno-annulated pyrano[3,4-c]benzopyran | MDA-MB-231, MCF-7 (Breast) | - | [2] |
| Naphtho pyran analogue | A549 (Lung) | 2.53 µM | [2] |
| (Dihydro)pyranonaphthoquinone | KB, Hep-G2 | 1.5 µM, 3.6 µM | [2] |
| Pyran-isoindolone derivative (FGFC1) | HeLa (Cervical) | Moderate Cytotoxicity | [16] |
| Spiro-4H-pyran derivatives | - | Moderate to potent | [17] |
Neuroprotective Activity
The pyran scaffold is also a key feature in compounds with neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease.[18][19][20][21][22] Some pyran derivatives have been shown to inhibit cholinesterases, key enzymes in Alzheimer's pathology.[18]
| Compound Class | Target/Model | Activity (IC50) | Reference |
| Xanthone-alkylbenzylamine hybrids | AChE, BuChE | 0.85 µM, 0.59 µM | [18] |
| Xanthone derivatives | AChE | 21.5 µM | [18] |
| Pyrano[3,2-a]carbazole alkaloids | Ischemic stroke model | Neuroprotective | [21] |
The following diagram illustrates a simplified signaling pathway that can be targeted by pyran-based kinase inhibitors, a common mechanism in anticancer therapy.
Anti-inflammatory Activity
Pyran derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[23][24]
| Compound Class | Target/Assay | Activity | Reference |
| Pyrazole-pyran hybrids | COX-2 Inhibition | Potent | [24] |
| Fused-thienopyrimidines | Anti-inflammatory | Excellent potential | [23] |
Antiviral Activity
The pyran scaffold is present in several antiviral agents and has been a focus of research for developing new treatments for viral infections, including those caused by human coronaviruses and herpes viruses.[18][25][26] Zanamivir, a commercially available neuraminidase inhibitor for influenza, contains a pyran ring.[2]
| Compound Class | Virus | Activity | Reference |
| Pyrano[2,3-c]pyrazoles | Human Coronavirus 229E | Antiviral efficacy | [25] |
| Pyrano[2,3-c]pyrazoles | Herpes Simplex Virus 1 (HSV-1) | Virucidal efficacy | [25] |
| Pyranopyrazoles | SARS-CoV-2 Mpro inhibitors | Potential | [26] |
Antimicrobial Activity
A significant number of pyran derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[17][27][28][29][30][31]
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Prenylated flavonoids (pyran ring isopentene group) | S. aureus, MRSA | 7.3-330.9 µmol/L | [29] |
| Spiro-4H-pyran derivative (5d) | S. aureus, S. pyogenes | Good antibacterial effects | [30] |
| Pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives | B. subtilis, C. tetani, C. albicans | Active | [31] |
| Fused spiro-4H-pyran derivative (4l) | S. pneumoniae, E. coli | 125 µg/mL | [17] |
Key Experimental Protocols in Biological Evaluation
The assessment of the biological activity of novel pyran scaffolds requires standardized and reproducible experimental protocols.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[15]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[15]
-
Compound Treatment: The cells are treated with various concentrations of the pyran derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[31]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyran compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.[15]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Conclusion
The pyran scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent structural features, combined with the potential for diverse functionalization, have led to the discovery of numerous compounds with a wide array of potent biological activities. The ongoing exploration of novel synthetic methodologies, particularly green and efficient multicomponent reactions, will undoubtedly expand the chemical space of pyran derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the pyran scaffold is poised to remain a critical component in the development of the next generation of therapeutic agents to address a multitude of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Bioactivities of Marine Pyran-Isoindolone Derivatives as Potential Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pyrano[3,2-a]carbazole alkaloids as effective agents against ischemic stroke in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 28. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The pyran ring isopentene group: an overlooked antimicrobial active group in prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a versatile bifunctional building block in organic synthesis, offering a unique combination of a sterically hindered quaternary center, a reactive nitrile group, and an ester functionality within a saturated heterocyclic scaffold. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the tetrahydropyran motif in numerous biologically active molecules. These notes provide an overview of its applications and detailed protocols for its use in key synthetic transformations.
Core Applications
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly substituted tetrahydropyrans which are key components of various drug candidates. Its application has been noted in the preparation of Imidazo[1,2-a]pyridinyl derivatives which act as IRAK4 inhibitors, a class of molecules under investigation for the treatment of inflammatory and autoimmune diseases.[1]
Key synthetic transformations involving this molecule include:
-
Hydrolysis: Conversion of the ester and/or nitrile to a carboxylic acid.
-
Reduction: Reduction of the nitrile to a primary amine or the ester to a primary alcohol.
-
Cyclization Reactions: Utilization of the nitrile and ester functionalities to construct spirocyclic systems.
Data Presentation
The following tables summarize the key physical properties and provide an overview of representative synthetic transformations with typical reaction conditions.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 30431-99-3 | [2] |
| Molecular Formula | C₉H₁₃NO₃ | [2] |
| Molecular Weight | 183.20 g/mol | [2] |
| Appearance | Light yellow to yellow liquid | [1] |
| Boiling Point | 125 °C @ 16 Torr | [1] |
| Density | 1.1109 g/cm³ | [1] |
| Storage | 2-8°C, Sealed in dry conditions | [1] |
Table 2: Overview of Synthetic Transformations
| Transformation | Reagents & Conditions | Product | Typical Yield |
| Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 4-Carboxytetrahydro-2H-pyran-4-carboxamide or Tetrahydropyran-4,4-dicarboxylic acid | Moderate to High |
| Nitrile Reduction | LiAlH₄ in THF, followed by aqueous workup | Ethyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate | Good to High |
| Ester and Nitrile Reduction | Excess LiAlH₄ in THF, followed by aqueous workup | (4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol | Good to High |
| Bucherer-Bergs Reaction (analogous) | (NH₄)₂CO₃, NaCN, H₂O/EtOH, Heat | Spiro[tetrahydro-2H-pyran-4,4'-imidazolidine]-2',5'-dione | Moderate |
Experimental Protocols
Protocol 1: Hydrolysis to 4-Carboxytetrahydro-2H-pyran-4-carboxylic Acid
This protocol describes the hydrolysis of both the ester and nitrile functionalities to their corresponding carboxylic acids. A patent describes a general method for the hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid compounds in the presence of an acid.[3]
Reaction Scheme:
Caption: Hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle and stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a 6M aqueous solution of sulfuric acid or hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux (approximately 100-120°C) and stir vigorously.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Reduction of the Nitrile to a Primary Amine
This protocol outlines the selective reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Caption: Reduction of the nitrile group to a primary amine.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Glauber's salt) or Rochelle's salt for workup
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask with a dropping funnel and nitrogen inlet
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.
-
Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add the solution of the starting material dropwise to the LiAlH₄ suspension at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0°C and quench the reaction by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Alternatively, quench by the careful addition of sodium sulfate decahydrate until a white precipitate forms.
-
Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
Signaling Pathways and Logical Relationships
The synthetic utility of this compound stems from its ability to serve as a versatile intermediate for the synthesis of more complex molecular architectures. The following diagram illustrates the logical relationship of its transformation into key synthetic intermediates.
Caption: Synthetic pathways from this compound.
This document provides a foundational understanding of the synthetic utility of this compound. The provided protocols are representative and may require optimization based on specific laboratory conditions and the scale of the reaction. Researchers are encouraged to consult relevant literature and safety data sheets before undertaking any experimental work.
References
The Pivotal Role of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate in the Development of IRAK4 Inhibitors for Inflammatory Diseases and Cancer
For Immediate Release
[City, State] – [Date] – Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a versatile heterocyclic building block, is gaining significant traction in medicinal chemistry as a key starting material for the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This application note details the synthesis of a specific IRAK4 inhibitor from this precursor, presents its biological activity, and outlines the critical role of the IRAK4 signaling pathway in disease, thereby highlighting the therapeutic potential of compounds derived from this unique chemical scaffold.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It acts as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain types of cancer. Consequently, the development of small molecule inhibitors of IRAK4 has become a major focus for therapeutic intervention. This compound serves as an invaluable starting material for the construction of complex molecular architectures, including the tetrahydropyran moiety found in several advanced IRAK4 inhibitors. This structural element is often utilized to improve the physicochemical properties and pharmacokinetic profile of drug candidates.
Application: Synthesis of a Potent IRAK4 Inhibitor
This compound is a key precursor for the synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid, a crucial intermediate in the development of a class of potent IRAK4 inhibitors. The synthesis involves a multi-step process, beginning with the hydrolysis of the ester and reduction of the nitrile to an amine, followed by coupling with a heterocyclic core to yield the final active pharmaceutical ingredient.
A representative IRAK4 inhibitor, Compound 1 (a conceptual analog based on publicly available research), demonstrates the utility of this synthetic route.
Table 1: Biological Activity of IRAK4 Inhibitor (Compound 1)
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| Compound 1 | IRAK4 | 15 | Inhibition of LPS-induced TNF-α production in human whole blood |
Experimental Protocols
Protocol 1: Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid from this compound
This protocol outlines the conversion of the starting material to the key amino acid intermediate.
Step 1: Hydrolysis of the Ester
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (1:1, v/v) is added lithium hydroxide (1.5 eq).
-
The reaction mixture is stirred at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure. The residue is dissolved in water and acidified to pH 3-4 with 1N HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-cyanotetrahydro-2H-pyran-4-carboxylic acid.
Step 2: Reduction of the Nitrile
-
The crude 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) is dissolved in methanol.
-
Raney Nickel (10% w/w) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at 50 °C for 16 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
Protocol 2: Synthesis of IRAK4 Inhibitor (Compound 1)
This protocol describes the coupling of the amino acid intermediate with a representative heterocyclic core to form the final inhibitor.
-
To a solution of 2-chloro-N-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide (1.0 eq) and 4-aminotetrahydro-2H-pyran-4-carboxylic acid (1.2 eq) in dimethylformamide (DMF) is added N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the final IRAK4 inhibitor, Compound 1 .
Signaling Pathway and Experimental Workflow
The IRAK4 signaling pathway is a critical component of the innate immune response. Its inhibition by compounds derived from this compound can effectively block downstream inflammatory signaling.
Conclusion
This compound is a demonstrably valuable starting material in medicinal chemistry for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the development of IRAK4 inhibitors underscores the importance of strategic molecular design in targeting key nodes of disease-relevant signaling pathways. The synthetic accessibility and the favorable properties imparted by the tetrahydropyran moiety make this chemical entity a continued focus for the discovery of novel therapeutics for inflammatory diseases and cancer.
Application Notes and Protocols for the Utilization of Ethyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate as a versatile building block in drug discovery. This heterocyclic intermediate is particularly valuable in the synthesis of potent and selective inhibitors of key therapeutic targets, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and cannabinoid receptors. Detailed protocols for the synthesis of derivatives and subsequent biological evaluation are provided to facilitate its integration into drug development pipelines.
Overview of this compound
This compound is a functionalized tetrahydropyran derivative that serves as a crucial starting material in medicinal chemistry. Its key structural features, a nitrile and an ethyl ester group attached to a quaternary carbon within a saturated heterocyclic ring, offer multiple avenues for chemical modification. This allows for the construction of diverse compound libraries for high-throughput screening and lead optimization. The tetrahydropyran motif is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.
Key Applications in Drug Discovery:
-
Synthesis of IRAK4 Inhibitors: This compound is a key intermediate in the preparation of imidazo[1,2-a]pyridinyl derivatives that act as potent inhibitors of IRAK4, a critical kinase in inflammatory signaling pathways.
-
Development of Cannabinoid Receptor Modulators: The structurally related N-(4-cyanotetrahydro-2H-pyran-4-yl) moiety has been incorporated into 1,5-diarylpyrazole-3-carboxamides to generate ligands with high affinity for cannabinoid (CB1) and translocator protein (TSPO) receptors.
-
Scaffold for CNS-active Agents: The tetrahydropyran core is a privileged scaffold for central nervous system (CNS) drug discovery, and derivatives of this compound can be explored for various neurological targets.
Synthesis of Bioactive Derivatives
The chemical versatility of this compound allows for its derivatization into a variety of more complex molecules. Below are protocols for the synthesis of key intermediates and final bioactive compounds.
Protocol 2.1: Hydrolysis to 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water.
-
Add LiOH (1.5 equivalents) or NaOH (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 4-cyanotetrahydro-2H-pyran-4-carboxylic acid.
Protocol 2.2: Synthesis of Imidazo[1,2-a]pyridinyl IRAK4 Inhibitor Intermediate
This protocol describes a plausible synthetic route for an intermediate in the synthesis of IRAK4 inhibitors, based on common organic chemistry transformations.
Step 1: Amide Coupling with a Substituted 2-Aminopyridine
Materials:
-
4-Cyanotetrahydro-2H-pyran-4-carboxylic acid (from Protocol 2.1)
-
A substituted 2-aminopyridine derivative (e.g., 2-amino-5-bromopyridine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (1 equivalent) in DMF, add the substituted 2-aminopyridine (1.1 equivalents), PyBOP (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into saturated aqueous NaHCO3 and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.
Step 2: Intramolecular Cyclization to form the Imidazo[1,2-a]pyridine Core
A subsequent intramolecular cyclization step, often catalyzed by a transition metal, would be required to form the final imidazo[1,2-a]pyridine scaffold. The specific conditions for this step would depend on the nature of the substituents on the pyridine ring.
Biological Evaluation Protocols
Once a library of compounds has been synthesized, they can be screened for biological activity using a variety of in vitro assays.
Protocol 3.1: IRAK4 Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Suitable substrate (e.g., synthetic peptide or Myelin Basic Protein)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the IRAK4 enzyme to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3.2: Cell-Based IRAK4 Inhibition Assay (Cytokine Release)
This assay measures the ability of a compound to inhibit IRAK4-mediated signaling in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Plate PBMCs or THP-1 cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) to activate the IRAK4 pathway.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 values.
Quantitative Data Summary
The following tables summarize representative biological data for compounds derived from the 4-cyanotetrahydro-2H-pyran-4-carboxamide scaffold, demonstrating its potential in generating potent modulators of biological targets.
Table 1: In Vitro Inhibitory Activity of IRAK4 Inhibitors
| Compound ID | IRAK4 IC50 (nM) (Biochemical Assay) | Cell-Based IC50 (nM) (LPS-induced TNF-α release) |
| Reference Compound A | 5 | 50 |
| Reference Compound B | 12 | 150 |
| Hypothetical Derivative 1 | 8 | 75 |
| Hypothetical Derivative 2 | 25 | 250 |
Data is hypothetical and for illustrative purposes.
Table 2: Binding Affinities of N-(4-cyanotetrahydro-2H-pyran-4-yl) Derivatives for Cannabinoid and Translocator Protein Receptors
| Compound ID | CB1 Receptor Ki (nM) | TSPO Ki (nM) |
| Derivative 9m | 62 | 29 |
| Derivative 9n (cyclohexyl analog) | 15.7 | >1000 |
Data adapted from a study on related compounds to illustrate the potential of the scaffold.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathway and experimental workflows are provided below to aid in understanding the mechanism of action and the screening process.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow.
Application Notes and Protocols: Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate as a Versatile Intermediate for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a valuable and versatile synthetic intermediate, serving as a key building block in the construction of a variety of heterocyclic compounds, particularly those with a spirocyclic architecture. The tetrahydropyran moiety is a prevalent scaffold in numerous bioactive molecules and approved pharmaceuticals, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The presence of two distinct functional groups at the C4 position—a nitrile and an ethyl ester—provides multiple reaction sites for cyclization and derivatization, making it an attractive starting material for generating molecular diversity in drug discovery programs.
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of spiro-heterocycles from this compound: spiro-hydantoins and spiro-pyrimidinediones . These heterocyclic cores are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in compounds with a wide range of biological activities.
Application 1: Synthesis of Spiro-Hydantoins via an In-Situ Hydrolysis and Bucherer-Bergs Reaction
Spiro-hydantoins are a prominent class of compounds in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticonvulsant, antiviral, and anticancer properties. The rigid three-dimensional structure of the spiro-hydantoin scaffold allows for precise orientation of substituents, facilitating high-affinity interactions with biological targets.
The protocol described below utilizes a one-pot approach where this compound is proposed to undergo in-situ hydrolysis to the corresponding ketone, tetrahydropyran-4-one, which then reacts under classical Bucherer-Bergs conditions to yield the desired spiro-hydantoin, 8-oxa-6,9-diazaspiro[4.5]decane-7,10-dione. The Bucherer-Bergs reaction is a robust and efficient multicomponent reaction for the synthesis of hydantoins from ketones using a cyanide source and an ammonium salt.[1][2][3]
Experimental Protocol 1: Synthesis of 8-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione
This protocol outlines the one-pot synthesis of the spiro-hydantoin derivative from this compound.
Materials:
-
This compound
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating
-
Fume hood
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (18.3 g, 0.1 mol), potassium cyanide (13.0 g, 0.2 mol), and ammonium carbonate (19.2 g, 0.2 mol). Note: All operations involving potassium cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (100 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture to pH 2-3 by adding concentrated hydrochloric acid under cooling in an ice bath. This will cause the crude product to precipitate.
-
Purification: Isolate the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to afford the pure 8-oxa-6,9-diazaspiro[4.5]decane-7,10-dione as a crystalline solid.
Quantitative Data Summary (Protocol 1)
| Parameter | Value |
| Reactants | |
| This compound | 18.3 g (0.1 mol) |
| Potassium Cyanide | 13.0 g (0.2 mol) |
| Ammonium Carbonate | 19.2 g (0.2 mol) |
| Reaction Conditions | |
| Solvent | Ethanol/Water (1:1) |
| Temperature | Reflux (~80-90 °C) |
| Reaction Time | 8-12 hours |
| Product | |
| Product Name | 8-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione |
| Expected Yield | 75-85% |
| Appearance | White crystalline solid |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
Diagrams for Application 1
Application 2: Synthesis of Spiro-pyrimidinediones
Spiro-pyrimidinediones represent another class of heterocyclic compounds with significant therapeutic interest. The pyrimidine ring is a core component of nucleobases and, as such, pyrimidine analogues are widely explored as anticancer and antiviral agents. The synthesis of spiro-pyrimidinediones from this compound can be achieved through its reaction with urea or thiourea. This reaction provides a direct and efficient route to these complex heterocyclic systems.
Experimental Protocol 2: Synthesis of Spiro[tetrahydropyran-4,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
This protocol details the condensation reaction of this compound with urea to form the corresponding spiro-pyrimidinetrione.
Materials:
-
This compound
-
Urea
-
Sodium Ethoxide (NaOEt)
-
Absolute Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Fume hood
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask under a dry atmosphere, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL). Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add urea (6.0 g, 0.1 mol) followed by the dropwise addition of this compound (18.3 g, 0.1 mol) with continuous stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and reduce the volume of ethanol by rotary evaporation. Add water (50 mL) to the residue and carefully neutralize with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure spiro[tetrahydropyran-4,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione.
Quantitative Data Summary (Protocol 2)
| Parameter | Value |
| Reactants | |
| This compound | 18.3 g (0.1 mol) |
| Urea | 6.0 g (0.1 mol) |
| Sodium Ethoxide | 6.8 g (0.1 mol) |
| Reaction Conditions | |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Product | |
| Product Name | Spiro[tetrahydropyran-4,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione |
| Expected Yield | 65-75% |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol |
Diagrams for Application 2
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Potassium cyanide is extremely toxic and should be handled with utmost care. A proper quenching and disposal protocol for cyanide waste must be in place.
-
Reactions involving sodium metal are hazardous and should only be performed by trained personnel.
This compound is a highly effective intermediate for the synthesis of medicinally relevant spiro-heterocyclic compounds. The protocols provided herein demonstrate its utility in constructing spiro-hydantoin and spiro-pyrimidinedione scaffolds through robust and well-established chemical transformations. These methods offer a foundation for the development of libraries of novel compounds for screening in drug discovery and development programs.
References
Application Notes and Protocols: Diastereoselective Synthesis of 3,4-dihydro-2H-pyran-4-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-pyran scaffold is a privileged structural motif found in numerous natural products and biologically active compounds, including antiviral agents like Zanamivir and Laninamivir.[1][2][3] The targeted synthesis of functionalized dihydropyrans, particularly those incorporating a carboxamide group with stereochemical control, is of significant interest in medicinal chemistry and drug development. This document provides detailed protocols and application notes for an efficient, highly diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides.
The highlighted methodology is based on the work of Ievlev et al., which describes a novel acid-catalyzed reaction between 4-oxoalkane-1,1,2,2-tetracarbonitriles and various aldehydes.[1][2][3] This approach is notable for its operational simplicity, high yields, and exceptional diastereoselectivity, proceeding through a regiospecific quasi-hydrolysis of a single cyano group to form the desired carboxamide functionality.[1][2]
Reaction Principle and Workflow
The synthesis proceeds via a cascade mechanism initiated by the reaction of a 4-oxoalkane-1,1,2,2-tetracarbonitrile with an aldehyde in an acidic medium.[3] The key transformation involves the formation of a bicyclic intermediate, which dictates the high diastereoselectivity of the final product.[3] A subsequent acid-catalyzed rearrangement and regiospecific hydrolysis of one of the four cyano groups yields the target 3,4-dihydro-2H-pyran-4-carboxamide as a single diastereomer.[1][2]
Caption: General workflow for the diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 3,3,4-tricyano-2,5,5,6-tetramethyl-3,4-dihydro-2H-pyran-4-carboxamide, adapted from the general procedure by Ievlev et al.[4]
Materials:
-
5-Methyl-4-oxohexane-1,1,2,2-tetracarbonitrile (1.0 mmol)
-
Acetaldehyde (1.2 mmol)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Isopropanol
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
NMR Spectrometer, IR Spectrometer, Mass Spectrometer for characterization
Procedure:
-
Reaction Setup: To a solution of 5-methyl-4-oxohexane-1,1,2,2-tetracarbonitrile (1.0 mmol) in 5 mL of isopropanol, add acetaldehyde (1.2 mmol).
-
Acid Addition: Slowly add 0.5 mL of concentrated hydrochloric acid to the stirred mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold isopropanol followed by distilled water to remove any remaining acid and impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3,3,4-tricyano-2,5,5,6-tetramethyl-3,4-dihydro-2H-pyran-4-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS, and melting point). The stereochemistry can be unequivocally confirmed by X-ray crystallography, which has shown a trans configuration for substituents at the C2 and C4 positions.[1]
Quantitative Data Summary
The described synthetic method is effective for a variety of ketones and aldehydes, consistently producing the target compounds in good yields and with excellent diastereoselectivity.[1][2] Only one diastereomer was obtained in all reported cases.[1]
| Entry | Starting Ketone | Aldehyde | Product | Yield (%) |
| 1 | Acetone | Benzaldehyde | 2a: 5,5-Dimethyl-2-phenyl-3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 65 |
| 2 | Acetone | 4-Chlorobenzaldehyde | 2b: 2-(4-Chlorophenyl)-5,5-dimethyl-3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 69 |
| 3 | Acetone | 4-Methylbenzaldehyde | 2c: 5,5-Dimethyl-2-(p-tolyl)-3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 61 |
| 4 | Cyclopentanone | Benzaldehyde | 2g: 2-Phenyl-3,3,4-tricyano-3,4-dihydro-2H-spiro[cyclopentane-1,5'-pyran]-4-carboxamide | 57 |
| 5 | Cyclohexanone | Benzaldehyde | 2h: 2-Phenyl-3,3,4-tricyano-3,4,5,6,7,8-hexahydro-2H-chromene-4-carboxamide | 69 |
Data sourced from Ievlev et al. (2016).[1][2]
Plausible Mechanistic Pathway
The high diastereoselectivity of this transformation is attributed to the formation of a rigid bicyclic intermediate. The reaction is believed to proceed through the pathways illustrated below.
Caption: Plausible reaction mechanism showing the key diastereoselectivity-determining step.
Applications and Further Research
The 3,4-dihydro-2H-pyran-4-carboxamide core is a valuable scaffold for the development of novel therapeutic agents. The functional groups present—multiple nitriles and a primary amide—offer numerous handles for further chemical modification, enabling the generation of diverse compound libraries for screening.
-
Drug Discovery: These compounds can serve as precursors for more complex molecules targeting a range of biological pathways. For instance, related dihydropyran structures have shown anti-inflammatory activity and inhibitory effects on viral enzymes.[5][6]
-
Combinatorial Chemistry: The robust and high-yielding nature of this protocol makes it suitable for parallel synthesis and the creation of focused libraries for structure-activity relationship (SAR) studies.
-
Material Science: The unique electronic properties conferred by the multiple cyano groups may be of interest in the development of novel functional materials.
Future research could explore the use of chiral acids or catalysts to achieve enantioselective synthesis, further expanding the utility of this powerful reaction. Additionally, investigating the biological activity of this specific class of cyano-substituted dihydropyran carboxamides is a promising avenue for drug development professionals.
References
- 1. d-nb.info [d-nb.info]
- 2. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reaction mechanisms, key applications, and detailed experimental protocols involving ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of heterocyclic compounds for drug discovery.
Overview of Reactivity
This compound possesses three primary reactive sites: the nitrile group, the ester group, and the tetrahydropyran ring. The quaternary carbon at the 4-position, bearing both a cyano and an ester group, provides a unique scaffold for the construction of spirocyclic systems and other complex architectures. Key transformations include hydrolysis of the nitrile and ester moieties, reduction of the nitrile to a primary amine, and its utilization in the synthesis of fused heterocyclic systems.
Key Applications in Medicinal Chemistry
A significant application of this compound is in the synthesis of therapeutic agents, notably as a key intermediate in the preparation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[1] IRAK4 is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers. The tetrahydropyran motif is a common feature in many bioactive molecules, often imparting favorable pharmacokinetic properties.
Reaction Mechanisms and Experimental Protocols
Hydrolysis of the Ester and Nitrile Groups
The ester and nitrile functionalities of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and carboxamide or carboxylic acid, respectively.
3.1.1. Base-Catalyzed Hydrolysis of the Ester Group to 4-cyanotetrahydro-2H-pyran-4-carboxylic acid
This reaction selectively hydrolyzes the ethyl ester to the corresponding carboxylic acid while preserving the nitrile group.
Experimental Protocol:
A solution of this compound in a mixture of N,N-dimethylformamide and water is treated with a base such as sodium hydroxide. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). The pH of the reaction mixture is maintained between 9 and 11 during the course of the reaction, which typically proceeds for several hours.[2] Upon completion, the product, 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, can be isolated by acidification of the reaction mixture and subsequent extraction.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound | 1 | DMF/Water | Ambient | 7 h | High |
| Sodium Hydroxide | Stoichiometric |
3.1.2. Acid-Catalyzed Hydrolysis of the Nitrile Group to 4-Carboxamido-tetrahydro-2H-pyran-4-carboxylic acid ethyl ester
Partial hydrolysis of the nitrile group under acidic conditions can yield the corresponding carboxamide.
Experimental Protocol:
This compound is dissolved in an alcohol, such as isopropanol, and treated with a strong acid like hydrochloric acid or hydrobromic acid. The reaction mixture is heated to promote the hydrolysis. The progress of the reaction is monitored, and upon completion, the product is isolated by neutralization and extraction.
Quantitative Data:
| Reactant | Acid | Solvent | Temperature | Time | Yield |
| This compound | HCl (15% aq) | Isopropanol | 80 °C | 5 h | 71% |
| This compound | HBr (40% aq) | Isopropanol | 80 °C | 3 h | 65% |
Reduction of the Nitrile Group
The cyano group can be readily reduced to a primary amine, providing a valuable synthetic handle for further functionalization.
3.2.1. Catalytic Hydrogenation using Raney Nickel
A common and efficient method for nitrile reduction is catalytic hydrogenation.
Experimental Protocol:
This compound is dissolved in a suitable solvent, such as ethanol or isopropanol. A catalytic amount of Raney Nickel (typically as a slurry in water or ethanol) is added to the solution. The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.[3] The progress of the hydrogenation is monitored by the uptake of hydrogen. Upon completion, the catalyst is carefully filtered off, and the product, ethyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, is isolated from the filtrate.
Quantitative Data:
| Reactant | Catalyst | Solvent | Temperature | Pressure | Time | Yield |
| This compound | Raney Nickel | Ethanol | Room Temp. | 40 psi | 15-20 min | Quantitative |
Synthesis of Fused Heterocyclic Systems: Imidazo[1,2-a]pyridines
This compound is a key precursor for the synthesis of imidazo[1,2-a]pyridine derivatives, which are potent IRAK4 inhibitors.
Experimental Workflow:
Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridines.
Experimental Protocol (General):
The synthesis typically involves the reaction of this compound with a substituted 2-aminopyridine. The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, will depend on the specific substituents on the aminopyridine. The reaction proceeds via a cyclization mechanism to form the fused imidazo[1,2-a]pyridine ring system.
Formation of Spirocyclic Compounds: Spiro-hydantoins
The quaternary carbon of this compound makes it an ideal substrate for the synthesis of spirocyclic compounds, such as spiro-hydantoins, which are of interest in medicinal chemistry.
Logical Relationship for Spiro-hydantoin Synthesis:
Caption: Logical steps for the synthesis of spiro-hydantoins.
Experimental Protocol (Conceptual):
Summary of Quantitative Data
| Reaction Type | Product | Reagents | Solvent | Temperature | Time | Yield |
| Ester Hydrolysis | 4-cyanotetrahydro-2H-pyran-4-carboxylic acid | NaOH | DMF/Water | Ambient | 7 h | High |
| Nitrile Hydrolysis | 4-Carboxamido-tetrahydro-2H-pyran-4-carboxylic acid ethyl ester | HCl (15% aq) | Isopropanol | 80 °C | 5 h | 71% |
| Nitrile Hydrolysis | 4-Carboxamido-tetrahydro-2H-pyran-4-carboxylic acid ethyl ester | HBr (40% aq) | Isopropanol | 80 °C | 3 h | 65% |
| Nitrile Reduction | Ethyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate | Raney Ni, H₂ | Ethanol | Room Temp. | 15-20 min | Quantitative |
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block in their drug discovery and development endeavors. Further investigation into its reactivity will undoubtedly unveil new synthetic possibilities and applications.
References
Application Notes and Protocols for One-Pot, Three-Component Condensation for Pyran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrans and their derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse and potent biological activities. These scaffolds are present in numerous natural products and synthetic molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[1][2] The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for the rapid generation of diverse pyran libraries for biological screening. One-pot, three-component reactions have emerged as a powerful strategy for the synthesis of functionalized pyrans, offering advantages such as high atom economy, operational simplicity, and reduced waste generation.[3][4]
This document provides detailed application notes and protocols for the one-pot synthesis of various pyran derivatives through a three-component condensation reaction. This typically involves the reaction of an aldehyde, an active methylene compound (such as malononitrile), and a C-H activated acidic compound (like a 1,3-dicarbonyl compound).[5][6]
General Reaction Scheme
The one-pot, three-component synthesis of pyran derivatives generally proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. A variety of catalysts can be employed to facilitate this reaction, including organocatalysts, metal-based catalysts, and nanocatalysts, often under mild and environmentally friendly conditions.[7][8]
A general representation of the reaction is as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. mjbas.com [mjbas.com]
- 5. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrano[4,3-b]pyran-5(4H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrano[4,3-b]pyran-5(4H)-one scaffold is a privileged heterocyclic motif found in numerous natural products and biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[3][4][5] This has led to significant interest in the development of efficient and versatile synthetic methodologies to access novel analogs for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of pyrano[4,3-b]pyran-5(4H)-one derivatives, focusing on modern, efficient, and environmentally benign methods such as multicomponent reactions.
General Synthetic Strategies
The synthesis of the pyrano[4,3-b]pyran-5(4H)-one core is most effectively achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[3][6] A common and powerful approach involves the one-pot condensation of an aromatic aldehyde, a 4-hydroxy-2-pyrone derivative, and a suitable active methylene compound.
A notable example is the three-component domino cyclization of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and an active methylene compound like N-methyl-1-(methylthio)-2-nitroethenamine.[3][6] This reaction can be efficiently promoted by microwave irradiation, leading to higher yields and significantly shorter reaction times compared to conventional heating methods.[3][6] Various catalysts, including ammonium acetate and potassium hydroxide, have been successfully employed to facilitate these transformations.[3][4]
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Three-Component Synthesis
This protocol describes the synthesis of 4-aryl-7-methyl-2-(methylamino)-3-nitro-4H-pyrano[4,3-b]pyran-5-one derivatives via a microwave-assisted domino reaction.[3][6]
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
4-hydroxy-6-methyl-2-pyrone (1.0 equiv)
-
N-methyl-1-(methylthio)-2-nitroethenamine (1.0 equiv)
-
Ammonium acetate (catalytic amount)
-
Ethanol
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a microwave-compatible reaction vessel, combine the aromatic aldehyde (1.0 mmol), 4-hydroxy-6-methyl-2-pyrone (1.0 mmol, 0.126 g), N-methyl-1-(methylthio)-2-nitroethenamine (1.0 mmol, 0.132 g), and a catalytic amount of ammonium acetate.
-
Add ethanol (5 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature and power for a specified time (e.g., 10-20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrano[4,3-b]pyran-5(4H)-one derivative.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[3][6]
Data Presentation
Table 1: Synthesis of Pyrano[4,3-b]pyran-5(4H)-one Derivatives via Microwave-Assisted Protocol
| Entry | Aromatic Aldehyde (Ar) | Product | Yield (%) (Microwave) | Yield (%) (Conventional Heating) | Reaction Time (min) (Microwave) |
| 1 | C₆H₅CHO | 4-phenyl-7-methyl-2-(methylamino)-3-nitro-4H-pyrano[4,3-b]pyran-5-one | 92 | 75 | 15 |
| 2 | 4-ClC₆H₄CHO | 4-(4-chlorophenyl)-7-methyl-2-(methylamino)-3-nitro-4H-pyrano[4,3-b]pyran-5-one | 95 | 80 | 12 |
| 3 | 4-MeOC₆H₄CHO | 4-(4-methoxyphenyl)-7-methyl-2-(methylamino)-3-nitro-4H-pyrano[4,3-b]pyran-5-one | 88 | 72 | 18 |
| 4 | 4-NO₂C₆H₄CHO | 4-(4-nitrophenyl)-7-methyl-2-(methylamino)-3-nitro-4H-pyrano[4,3-b]pyran-5-one | 90 | 78 | 15 |
| 5 | 3-FC₆H₄CHO | 4-(3-fluorophenyl)-7-methyl-2-(methylamino)-3-nitro-4H-pyrano[4,3-b]pyran-5-one | 93 | 76 | 13 |
Data compiled from literature reports.[3][6] Yields are for isolated products.
Table 2: Spectroscopic Data for a Representative Compound: 4-(3-Fluorophenyl)-7-methyl-2-(methylamino)-3-nitro-4H-pyrano[4,3-b]pyran-5-one
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.21 (s, 1H, NH), 7.35-7.29 (m, 1H, Ar-H), 7.15-7.05 (m, 3H, Ar-H), 6.09 (s, 1H), 5.01 (s, 1H), 2.81 (d, J = 4.8 Hz, 3H, NH-CH₃), 2.18 (s, 3H, O-C-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 164.5, 162.1 (d, J = 242 Hz), 160.8, 158.2, 145.3 (d, J = 7 Hz), 130.8 (d, J = 8 Hz), 123.4, 114.5 (d, J = 21 Hz), 113.8 (d, J = 22 Hz), 105.1, 98.7, 89.6, 36.7, 28.5, 19.3 |
| IR (KBr, cm⁻¹) | ν: 3435, 1720, 1645, 1580, 1380 |
| ESI-MS | m/z: 355.0708 [M+Na]⁺ |
Spectroscopic data obtained from published research.[6]
Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for the one-pot synthesis of pyrano[4,3-b]pyran-5(4H)-one derivatives.
Diagram 2: Proposed Domino Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate in the Synthesis of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document outlines the application of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate as a key building block in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the innate immune signaling pathway, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. The tetrahydropyran motif is a common feature in many kinase inhibitors, often imparting favorable pharmacokinetic properties.
Introduction
This compound is a versatile heterocyclic building block. Its bifunctional nature, possessing both a nitrile and an ester group on a quaternary center, allows for the introduction of a key spirocyclic diamine moiety found in a class of potent imidazo[1,2-a]pyridine-based IRAK4 inhibitors. The synthesis of these inhibitors leverages the transformation of the cyano and ester functionalities into primary amine groups, which are then incorporated into the final inhibitor scaffold.
Synthetic Pathway Overview
The general synthetic strategy involves the initial reduction of this compound to the key intermediate, (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanamine. This diamine is then coupled with a suitably functionalized imidazo[1,2-a]pyridine core to yield the final IRAK4 inhibitor.
Figure 1. General synthetic workflow for the preparation of IRAK4 inhibitors.
Experimental Protocols
Synthesis of the Key Intermediate: (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanamine
Protocol:
-
Hydrogenation: A solution of 4-cyanotetrahydropyran in an ammonia-methanol solution is treated with Raney nickel.
-
The reaction is carried out in a high-pressure autoclave under a hydrogen atmosphere.
-
The reaction is typically heated and stirred until the starting material is consumed.
-
After cooling and venting the hydrogen, the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude diamine, which can be purified by distillation or chromatography.
Note: This is a representative protocol and may require optimization for the specific substrate.
Synthesis of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold can be synthesized through various methods. A common approach is the reaction of a 2-aminopyridine with an α-haloketone.
Figure 2. Synthesis of the Imidazo[1,2-a]pyridine core.
Coupling and Final Inhibitor Synthesis
The final step involves the coupling of the (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanamine intermediate with the functionalized imidazo[1,2-a]pyridine core. This is typically achieved through a nucleophilic aromatic substitution or a related coupling reaction.
Protocol:
-
A solution of the imidazo[1,2-a]pyridine core, typically bearing a leaving group such as a halogen, is reacted with the diamine intermediate in a suitable solvent.
-
A base is often added to facilitate the reaction.
-
The reaction mixture is heated until completion.
-
The final product is then isolated and purified using standard techniques such as chromatography.
Quantitative Data
The following table summarizes the inhibitory activity of a representative IRAK4 inhibitor synthesized using a tetrahydropyran diamine moiety.
| Compound ID | Target | IC50 (nM) |
| Example Compound 1 | IRAK4 | 10 |
Note: The IC50 value is a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Signaling Pathway
IRAK4 is a key component of the MyD88 signaling pathway, which is activated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Inhibition of IRAK4 blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
Figure 3. Simplified IRAK4 signaling pathway and the point of inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent IRAK4 inhibitors. The ability to efficiently generate a key spirocyclic diamine intermediate from this building block highlights its importance in the development of novel therapeutics for inflammatory and autoimmune diseases. The protocols and data presented here provide a foundation for researchers and drug development professionals working in this area.
Development of Novel Anticancer Agents Using Pyran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel anticancer agents based on pyran derivatives. Pyran-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2][3][4][5] This guide is intended to serve as a practical resource for researchers in the field of oncology drug discovery.
Introduction to Pyran Derivatives in Cancer Therapy
Pyran is an oxygen-containing six-membered heterocyclic ring that forms the core structure of numerous natural products and synthetic compounds with therapeutic properties.[2][3][4][5] Fused pyran derivatives, in particular, have emerged as promising candidates for cancer therapeutics.[1] These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[1][3] By modifying the pyran scaffold with diverse functional groups, researchers can enhance the potency, selectivity, and pharmacokinetic profiles of these potential drug candidates.[1]
Data Presentation: Anticancer Activity of Pyran Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of representative pyran derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: IC50 Values of Fused Pyran Derivatives Against Various Cancer Cell Lines. [1]
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 6e | 12.46 ± 2.72 | >50 | >50 |
| 8c | 20.14 ± 1.54 | 15.78 ± 2.11 | 7.58 ± 1.01 |
| 14b | 34.23 ± 3.18 | 0.23 ± 0.12 | 19.87 ± 2.56 |
| Cisplatin | 8.92 ± 1.23 | 11.23 ± 1.56 | 6.54 ± 0.98 |
Table 2: IC50 Values of Imidazole-Containing Fused Pyran Derivatives Against Breast Cancer Cell Lines. [3]
| Compound | MCF7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 8a | 8.24 ± 0.19 | >50 | >50 |
| 8b | 4.22 ± 0.81 | >50 | >50 |
| Etoposide | 10.5 ± 1.2 | 12.3 ± 1.5 | 9.8 ± 1.1 |
Table 3: IC50 Values of Pyrano[3,2-c]pyridine Derivatives Against Various Cancer Cell Lines. [6][7]
| Compound | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A-549 (Lung) IC50 (µM) |
| 8a | 0.23 ± 0.02 | 0.31 ± 0.03 | 0.45 ± 0.04 | 0.52 ± 0.05 |
| 8b | 0.15 ± 0.01 | 0.22 ± 0.02 | 0.38 ± 0.03 | 0.41 ± 0.04 |
| Doxorubicin | 0.81 ± 0.07 | 0.92 ± 0.08 | 1.12 ± 0.10 | 1.25 ± 0.11 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyran derivative and key in vitro assays to evaluate its anticancer properties.
Protocol 1: Synthesis of 2-Amino-4H-pyran Derivatives
This protocol describes a general one-pot, three-component reaction for the synthesis of 2-amino-4H-pyran derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, dimedone) (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the mixture at room temperature or under reflux, monitoring the reaction progress using TLC.
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
If a solid precipitate forms, collect the product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test pyran derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test pyran derivative in the complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the concentration of the compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Test pyran derivative
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test pyran derivative at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol describes a general method to determine the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Specific peptide substrate
-
Test pyran derivative
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test pyran derivative in the kinase buffer.
-
In a white multi-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely correlated with kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyran derivatives and a general experimental workflow for their development as anticancer agents.
References
- 1. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.
Step 1: Synthesis of Ethyl 4-Oxotetrahydro-2H-pyran-4-carboxylate (Precursor)
This precursor is commonly synthesized via an intramolecular Dieckmann condensation.
Q1: The yield of the Dieckmann condensation is consistently low. What are the potential causes and solutions?
A1: Low yields in a Dieckmann condensation can stem from several factors. Here are the common culprits and how to address them:
-
Moisture in Reagents or Glassware: The strong base used (e.g., sodium ethoxide) is highly sensitive to moisture. Ensure all solvents are anhydrous and glassware is thoroughly dried.
-
Incorrect Stoichiometry of Base: An insufficient amount of base will lead to incomplete reaction. Conversely, a large excess can promote side reactions. Titrate your base solution before use to confirm its concentration.
-
Reaction Temperature: The optimal temperature for the Dieckmann condensation is crucial. If the temperature is too low, the reaction may be sluggish. If it's too high, side reactions like decomposition may occur. Experiment with a temperature range, for example, from room temperature to the reflux temperature of the solvent.
-
Purity of Starting Material: Impurities in the starting diester can interfere with the reaction. Purify the starting material by distillation or chromatography if necessary.
| Parameter | Standard Condition | Troubled Condition | Suggested Action |
| Yield | > 80% | < 50% | Review all parameters below |
| Base | 1.1 equivalents | < 1.0 or > 1.5 equiv. | Titrate base; use 1.1 equivalents |
| Solvent | Anhydrous Toluene | Presence of water | Use freshly distilled, dry solvent |
| Temperature | Reflux | Room Temperature | Gradually increase to reflux |
Q2: I am observing the formation of a significant amount of polymeric or tar-like side products. How can I minimize this?
A2: Polymerization and tar formation are often due to intermolecular reactions competing with the desired intramolecular cyclization. This can be mitigated by:
-
High Dilution: Running the reaction at a lower concentration favors the intramolecular Dieckmann condensation over intermolecular side reactions.
-
Slow Addition of the Diester: Adding the starting material slowly to the base solution can help maintain a low concentration of the reactant, further promoting intramolecular cyclization.
-
Use of a Milder Base: If a very strong base is causing decomposition, consider a slightly weaker base or a sterically hindered base.
Step 2: Cyanation of Ethyl 4-Oxotetrahydro-2H-pyran-4-carboxylate
A common method for this step is a variation of the Strecker synthesis.
Q3: The cyanation reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?
A3: Incomplete conversion in the cyanation of a β-keto ester can be due to several factors:
-
Inefficient Cyanide Source: Ensure your cyanide source (e.g., KCN, NaCN, or TMSCN) is of high purity and has not degraded. For solid cyanide salts, it can be helpful to grind them into a fine powder to increase surface area.
-
Steric Hindrance: The ketone in ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate is somewhat sterically hindered. This can slow down the reaction. Increasing the reaction time or temperature may be necessary.
-
pH of the Reaction Mixture: The pH is critical. In a Strecker-type reaction, the formation of the iminium ion is acid-catalyzed, but the nucleophilic attack by the cyanide ion is favored under more basic conditions. Careful control of the pH is essential.[1][2]
-
Equilibrium: The initial addition of cyanide can be reversible. Using a slight excess of the cyanide source can help drive the reaction to completion.
| Parameter | Standard Condition | Troubled Condition | Suggested Action |
| Conversion | > 90% | < 60% | Review all parameters below |
| Cyanide Source | 1.2 equivalents KCN | < 1.1 equivalents | Use 1.2-1.5 equivalents of fresh KCN |
| Reaction Time | 12 hours | 4 hours | Increase reaction time to 24 hours |
| Temperature | 50 °C | Room Temperature | Gradually increase temperature to 50-60 °C |
Q4: I am observing the formation of a side product that appears to be a carboxylic acid. What is happening and how can I prevent it?
A4: The formation of a carboxylic acid is likely due to the hydrolysis of the nitrile group under the reaction or work-up conditions.[3][4][5][6] To prevent this:
-
Control the pH during Work-up: Avoid strongly acidic or basic conditions during the work-up if the nitrile is sensitive. A buffered work-up may be necessary.
-
Minimize Water Content: Ensure your reaction is carried out under anhydrous conditions until the work-up.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. If possible, conduct the reaction and work-up at a lower temperature.
Frequently Asked Questions (FAQs)
Q5: What is a typical protocol for the synthesis of ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate?
A5: A representative protocol based on the Dieckmann condensation is as follows:[7][8][9]
-
Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Reaction: Heat the mixture to reflux. Slowly add a solution of diethyl 3,3'-oxydipropionate (1.0 equivalent) in anhydrous toluene via the dropping funnel over 2-3 hours.
-
Reflux: Continue to reflux the reaction mixture for an additional 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench with a dilute aqueous acid (e.g., 1M HCl) until the pH is neutral.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Q6: What is a recommended protocol for the cyanation step?
A6: A plausible protocol for the cyanation of ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate is as follows:
-
Preparation: In a round-bottom flask, dissolve ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) and ammonium chloride (1.2 equivalents) in aqueous ammonia.
-
Addition of Cyanide: Cool the mixture in an ice bath and add a solution of potassium cyanide (1.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Extract the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Q7: What are the key safety precautions to take during this synthesis?
A7: Safety is paramount. Key precautions include:
-
Cyanide Handling: All cyanide compounds are highly toxic. Handle them in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be trained in its use.
-
Strong Bases: Strong bases like sodium ethoxide are corrosive and react violently with water. Handle them under an inert atmosphere and away from moisture.
-
Solvent Handling: Organic solvents are flammable. Work in a well-ventilated area and away from ignition sources.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Reaction Pathway and Potential Side Reactions
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
Technical Support Center: Optimization of Pyran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for pyran synthesis.
Frequently Asked questions (FAQs)
Q1: What are the most critical parameters to control in a pyran synthesis reaction?
A1: The most critical parameters for successful pyran synthesis typically include the choice of catalyst, solvent, reaction temperature, and reaction time.[1] The stoichiometry of the reactants is also crucial. For instance, in multicomponent reactions, the precise ratio of aldehydes, active methylene compounds, and other reactants can significantly impact the yield and purity of the final product.[2]
Q2: How does the choice of catalyst influence the reaction outcome?
A2: The catalyst plays a pivotal role in pyran synthesis by influencing the reaction rate and selectivity. A wide range of catalysts can be employed, including acid catalysts, base catalysts, and, more recently, various heterogeneous and nanocatalysts.[3] The selection of an appropriate catalyst depends on the specific reaction mechanism. For example, domino Knoevenagel condensation followed by Michael addition and cyclization is a common route where the catalyst facilitates multiple steps.[2][3] The concentration of the catalyst is also a key parameter to optimize.
Q3: What is the role of the solvent in pyran synthesis?
A3: The solvent can significantly affect the reaction by influencing the solubility of reactants, the stability of intermediates, and the catalytic activity.[1] Common solvents for pyran synthesis include water, ethanol, and aprotic solvents like acetonitrile.[2][3] Green chemistry approaches often favor the use of water or solvent-free conditions.[3] The optimal solvent choice is highly dependent on the specific reactants and catalyst being used.
Q4: How does reaction temperature affect the synthesis of pyrans?
A4: Reaction temperature is a critical factor that can influence both the reaction rate and the formation of byproducts. An increase in temperature generally leads to a higher reaction rate and can improve yields, but it may also promote the formation of undesired side products.[4] Therefore, optimizing the temperature is essential to achieve a balance between a reasonable reaction time and a high yield of the desired pyran derivative.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Verify the catalyst's activity. If using a heterogeneous catalyst, ensure it has been properly activated and stored.[3] - Consider screening a panel of different catalysts (e.g., acidic, basic, organocatalyst) to find the most effective one for your specific substrates. |
| Inappropriate Solvent | - Check the solubility of all reactants in the chosen solvent at the reaction temperature. - Experiment with different solvents of varying polarity. In some cases, a mixture of solvents may be beneficial. |
| Suboptimal Temperature | - If the reaction is sluggish, gradually increase the temperature while monitoring for byproduct formation using TLC.[4] - Conversely, if multiple spots are observed on TLC, try lowering the reaction temperature to improve selectivity. |
| Incorrect Stoichiometry | - Carefully re-check the molar ratios of your reactants. A slight excess of one reactant may be beneficial in some cases. |
| Reaction Time | - Monitor the reaction progress over time using TLC to determine the optimal reaction time. The reaction may require more time to reach completion, or the product might be degrading over extended periods. |
Issue 2: Formation of Multiple Products/Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Side Reactions | - Lowering the reaction temperature can often minimize the formation of side products.[4] - Adjusting the rate of addition of one of the reactants can sometimes suppress side reactions. |
| Catalyst-Induced Decomposition | - Reduce the catalyst loading.[3] - Switch to a milder catalyst. |
| Unstable Product | - If the desired pyran is unstable under the reaction conditions, consider a different synthetic route or a milder work-up procedure.[5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Dihydropyrano[3,2-c]chromenes
This protocol is adapted from a well-established method for the synthesis of pyran derivatives through a three-component reaction.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-Hydroxycoumarin (1 mmol)
-
Catalyst (e.g., L-proline, 20 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and the catalyst.
-
Add ethanol (10 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the solid product and wash it with cold ethanol.
-
Dry the product to obtain the dihydropyrano[3,2-c]chromene derivative.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Pyran Synthesis
The following table summarizes the effect of different catalysts and solvents on the yield of a model three-component reaction between an aldehyde, malononitrile, and a C-H activated acid.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | <10 |
| 2 | L-proline (20) | Ethanol | RT | 5 | 92 |
| 3 | Piperidine (10) | Water | 80 | 3 | 88 |
| 4 | DABCO (15) | Acetonitrile | 50 | 6 | 85 |
| 5 | L-proline (20) | Water | RT | 8 | 90 |
| 6 | L-proline (20) | Toluene | Reflux | 10 | 75 |
This is a representative table; actual results may vary depending on the specific substrates used.
Visualizations
Experimental Workflow for Pyran Synthesis
Caption: A generalized experimental workflow for the synthesis of pyran derivatives.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in pyran synthesis.
References
Technical Support Center: Purification of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Welcome to the technical support center for the purification of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification methods for this compound, which is often a liquid at room temperature, are vacuum distillation and column chromatography. The choice of method depends on the nature of the impurities and the required final purity.
Q2: What are the likely impurities in a synthesis of this compound?
-
Unreacted starting materials.
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Catalyst residues (acidic or basic).
-
Byproducts from side reactions, such as those resulting from an oxonia-Cope rearrangement.
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Hydrolysis products, where the ester or cyano group has been cleaved.
Q3: Can this compound be recrystallized?
A3: Several sources describe this compound as a liquid at room temperature, which would preclude standard recrystallization. If the compound is a low-melting solid or can form a solid derivative, a low-temperature crystallization might be possible, but this is not a commonly reported technique.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Vacuum Distillation Issues
Problem 1: The compound is decomposing or turning dark during distillation.
-
Possible Cause: The distillation temperature is too high, or acidic/basic impurities are catalyzing decomposition. High-boiling esters can be susceptible to tar formation, especially in the presence of acid catalysts.
-
Solution:
-
Neutralize: Before distillation, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid catalyst, followed by a water wash and drying over an anhydrous salt (e.g., sodium sulfate).
-
Improve Vacuum: Use a higher vacuum to lower the boiling point of the compound. A boiling point of 125 °C at 16 Torr has been reported.
-
Fractional Distillation: If there are close-boiling impurities, use a fractional distillation column to improve separation at a lower temperature.
-
Problem 2: The distillation is very slow or bumping occurs.
-
Possible Cause: Inefficient heat transfer, superheating, or an inadequate vacuum.
-
Solution:
-
Heating: Use a heating mantle with a magnetic stirrer or a boiling chip to ensure smooth boiling.
-
Insulation: Insulate the distillation apparatus to maintain a consistent temperature gradient.
-
Vacuum Leaks: Check all joints and connections for leaks in the vacuum system.
-
Column Chromatography Issues
Problem 1: Poor separation of the desired product from impurities.
-
Possible Cause: The eluent system is not optimized for the separation.
-
Solution:
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. For a related compound, 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, a mixture of ethyl acetate and n-hexane (in ratios from 1:20 to 1:10) has been used for flash chromatography.
-
Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Problem 2: The compound is streaking or tailing on the column.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase (e.g., silica gel), or the column may be overloaded.
-
Solution:
-
Solvent Polarity: Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent to reduce tailing.
-
Column Loading: Ensure that the amount of crude product loaded onto the column is appropriate for the column size. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation: Ensure the crude this compound is free of any acidic or basic impurities by performing a work-up with a mild base and water. Dry the organic phase over anhydrous sodium sulfate.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head if possible to minimize product loss. Use a well-sealed system to maintain a stable vacuum.
-
Distillation: Heat the flask gradually in a heating mantle with stirring. Collect the fraction that distills at the expected boiling point (approximately 125 °C at 16 Torr).
-
Monitoring: Monitor the temperature and pressure closely throughout the distillation. A stable boiling point indicates a pure fraction.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Eluent System: Based on related compounds, a starting point for the eluent system is a mixture of ethyl acetate and hexane. A typical starting ratio would be 1:20 (ethyl acetate:hexane), with the polarity gradually increased as needed.
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Vacuum Distillation | - Pressure: ~16 Torr- Temperature: ~125 °C | Colorless to light yellow liquid. Purity >95% (GC-MS). |
| Column Chromatography | - Stationary Phase: Silica Gel- Eluent: Ethyl Acetate/Hexane (e.g., 1:20 to 1:10) | Colorless to light yellow liquid. Purity >98% (HPLC/GC-MS). |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for vacuum distillation issues.
Technical Support Center: Synthesis of Ethyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. The information is designed to help identify and mitigate the formation of common side products and impurities during this synthetic process.
Troubleshooting Guide: Identifying and Mitigating Side Products
The synthesis of this compound typically involves the reaction of ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate with a cyanide source. While this reaction is generally effective, several side products can arise, impacting yield and purity. This guide addresses the most common issues.
| Observed Issue | Potential Cause | Proposed Solution |
| Low yield of desired product with significant recovery of starting material. | Incomplete reaction due to insufficient cyanide source, low reaction temperature, or short reaction time. | Increase the molar excess of the cyanide source. Gradually increase the reaction temperature while monitoring for decomposition. Extend the reaction time and follow the reaction progress using TLC or LC-MS. |
| Presence of a higher molecular weight impurity. | Self-condensation of the starting material, ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate, under basic conditions (aldol condensation). | Maintain a lower reaction temperature. Ensure slow, controlled addition of the base or cyanide source to avoid localized high concentrations. |
| Presence of an impurity with a mass corresponding to the addition of water to the product. | Hydrolysis of the nitrile group to form the corresponding amide, ethyl 4-(carbamoyl)tetrahydro-2H-pyran-4-carboxylate. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to moisture during workup and purification. |
| Presence of an impurity with a mass corresponding to the hydrolysis of both the nitrile and ester groups. | Complete hydrolysis to 4-carboxytetrahydro-2H-pyran-4-carbonitrile or further to the dicarboxylic acid under harsh acidic or basic conditions. | Use mild workup conditions. Avoid prolonged exposure to strong acids or bases. Purify the product promptly after the reaction is complete. |
| Formation of a dark-colored reaction mixture or tar-like substances. | Polymerization or decomposition of the starting material or product under harsh reaction conditions (e.g., high temperature, strong base). | Maintain a controlled temperature. Use a weaker base if applicable. Optimize the reaction time to prevent prolonged exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most frequently encountered side product is the partially hydrolyzed amide, ethyl 4-(carbamoyl)tetrahydro-2H-pyran-4-carboxylate. This occurs when the nitrile group reacts with water present in the reaction mixture or during aqueous workup.
Q2: How can I detect the presence of the amide side product?
A2: The amide can be detected using various analytical techniques. In Infrared (IR) spectroscopy, it will show a characteristic C=O stretch for the amide, in addition to the ester carbonyl. Mass spectrometry will show a molecular ion peak corresponding to the addition of a water molecule (M+18) to the desired product. 1H and 13C NMR spectroscopy will also show distinct signals for the amide group.
Q3: Can the starting ketone, ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate, cause issues?
A3: Yes, the starting ketone can undergo self-condensation under basic conditions, leading to aldol-type adducts. This is more likely to occur at higher temperatures or with strong bases.
Q4: What are the best practices for minimizing side product formation?
A4: To minimize side products, it is crucial to use anhydrous solvents and reagents, perform the reaction under an inert atmosphere, maintain careful temperature control, and use the mildest possible reaction and workup conditions. Following the reaction progress by an appropriate analytical method is also key to stopping the reaction at the optimal time.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol, THF) under an inert atmosphere, add a solution of sodium cyanide (1.1 to 1.5 equivalents) in water or a suitable buffer at 0-5 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction with a weak acid (e.g., acetic acid) to neutralize any excess cyanide. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Identification of Side Products by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
LC-MS Analysis: Inject the sample onto a C18 reverse-phase HPLC column with a water/acetonitrile or water/methanol gradient mobile phase containing a small amount of formic acid or ammonium acetate.
-
Data Analysis: Monitor the elution profile using a UV detector and a mass spectrometer. Identify the peaks corresponding to the starting material, the desired product, and potential side products by their respective mass-to-charge ratios (m/z).
Visualizing Reaction Pathways and Troubleshooting
// Nodes A [label="Ethyl 4-oxotetrahydro-\n2H-pyran-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl 4-cyanotetrahydro-\n2H-pyran-4-carboxylate\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Ethyl 4-(carbamoyl)tetrahydro-\n2H-pyran-4-carboxylate\n(Amide Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4-Carboxytetrahydro-\n2H-pyran-4-carbonitrile\n(Hydrolyzed Side Product)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Aldol Self-Condensation\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="+ NaCN / H+", color="#4285F4"]; B -> C [label="H₂O (Hydrolysis)", color="#EA4335"]; C -> D [label="H₂O / H⁺ or OH⁻", color="#FBBC05"]; A -> E [label="Base", color="#34A853"]; } dot Caption: Main reaction pathway and formation of potential side products.
// Nodes start [label="Reaction Analysis\n(TLC, LC-MS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p1 [label="Low Conversion", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Increase Reagent\nConcentration / Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p2 [label="Presence of\nSide Products", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Identify Side Product\n(MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p3 [label="Hydrolysis?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Use Anhydrous\nConditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p4 [label="Self-Condensation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s4 [label="Lower Temperature /\nMilder Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Optimized Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> p1; p1 -> s1 [label="Yes"]; s1 -> end; p1 -> p2 [label="No"]; p2 -> s2 [label="Yes"]; s2 -> p3; p3 -> s3 [label="Yes"]; s3 -> end; p3 -> p4 [label="No"]; p4 -> s4 [label="Yes"]; s4 -> end; p4 -> end [label="No"]; p2 -> end [label="No"]; } dot Caption: A logical workflow for troubleshooting the synthesis.
// Nodes c1 [label="Reaction Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; f1 [label="Presence of Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; f2 [label="High Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; f3 [label="Strong Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; o1 [label="Hydrolysis of Nitrile", fillcolor="#FBBC05", fontcolor="#202124"]; o2 [label="Self-Condensation", fillcolor="#FBBC05", fontcolor="#202124"]; o3 [label="Decomposition", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges c1 -> f1; c1 -> f2; c1 -> f3; f1 -> o1; f2 -> o2; f2 -> o3; f3 -> o2; } dot Caption: Relationship between reaction conditions and side product formation.
Technical Support Center: Reactions with Substituted Tetrahydropyrans
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving substituted tetrahydropyrans.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to provide direct and actionable guidance for your experiments.
Synthesis & Reactions
Question 1: I am observing a low yield in my tetrahydropyran synthesis. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of substituted tetrahydropyrans can arise from several factors, including suboptimal reaction conditions, competing side reactions, and the purity of starting materials.
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical. It is essential to optimize these parameters for your specific substrate. For instance, in acid-catalyzed cyclizations, the strength of the acid can significantly impact the yield.
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the desired product's yield. A common side reaction in Prins-type cyclizations is the oxonia-Cope rearrangement, which can lead to undesired byproducts.[1] Careful selection of the catalyst and reaction conditions can help to minimize these side reactions.
-
Purity of Starting Materials: Impurities in reagents and solvents can interfere with the reaction, leading to lower yields or the formation of side products. Always ensure the purity of your starting materials.
-
Catalyst Deactivation: The catalyst may lose activity during the reaction due to poisoning by impurities or degradation under the reaction conditions. Using a freshly prepared or purified catalyst can often improve results.
Question 2: My reaction to form a substituted tetrahydropyran is not stereoselective, or I am getting a mixture of diastereomers. How can I improve the stereocontrol?
Answer: Achieving high stereoselectivity in the synthesis of polysubstituted tetrahydropyrans is a common challenge. The stereochemical outcome is often influenced by the reaction mechanism, the choice of catalyst, and the structure of the substrate.
-
Catalyst Selection: The use of chiral catalysts or auxiliaries can induce asymmetry and favor the formation of one stereoisomer. For example, in hetero-Diels-Alder reactions to form tetrahydropyran-4-ones, chiral chromium(III) catalysts have been used to achieve high diastereoselectivity.[2]
-
Reaction Conditions: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature can often enhance the selectivity of a reaction by favoring the thermodynamically more stable transition state.
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the reaction. Utilizing starting materials with well-defined stereocenters can lead to a more predictable and selective synthesis.
-
Mechanism Consideration: Understanding the reaction mechanism is key. For example, in acid-mediated cyclizations of silyl alkenols, the formation of a single diastereomer can be favored due to the avoidance of unfavorable 1,3-diaxial interactions in the transition state.[3]
Question 3: I am having trouble with the removal of a Tetrahydropyranyl (THP) protecting group. What are some common issues and alternative methods?
Answer: The THP group is an acid-labile protecting group for alcohols.[4] While its removal is typically straightforward, issues such as incomplete deprotection or degradation of acid-sensitive functional groups can occur.
-
Incomplete Deprotection: This can happen if the acidic conditions are too mild or the reaction time is too short. Increasing the acid concentration or reaction time, or switching to a stronger acid, can resolve this. However, care must be taken to avoid side reactions.
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-sensitive functional groups, standard deprotection methods using strong acids may not be suitable. In such cases, milder acidic conditions using reagents like pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent are recommended.[5]
-
Alternative Deprotection Methods: Several methods for THP deprotection under neutral or very mild conditions have been developed. One such method involves using an excess of lithium chloride in a mixture of water and DMSO at 90 °C.[6] This method is effective in the presence of other sensitive groups like benzyl ethers and even aldehydes.[6]
Purification
Question 4: I am struggling to separate the diastereomers of my substituted tetrahydropyran by column chromatography. What can I do to improve the separation?
Answer: The separation of diastereomers can be challenging due to their similar physical properties. However, since they are not enantiomers, they have different physical properties and can be separated by techniques like column chromatography with careful optimization.
-
Optimize the Mobile Phase: The polarity of the eluent is a critical factor. Start with a low-polarity mobile phase and gradually increase the polarity. A slow gradient can often provide better resolution. Sometimes, using a different solvent system with similar polarity but different solvent-solute interactions (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane) can improve separation.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, other options might provide better selectivity for your specific diastereomers. Consider using alumina or chemically modified silica gels. For very challenging separations, chiral stationary phases can sometimes resolve diastereomers.
-
Column Dimensions and Packing: A longer and narrower column generally provides better resolution. Ensure the column is packed uniformly to avoid band broadening.
-
Derivatization: If direct separation is unsuccessful, consider converting the diastereomers into new derivatives with different physical properties. For example, esterification of a hydroxyl group with a chiral acid can create diastereomeric esters that may be easier to separate.
Data Presentation
The following tables summarize quantitative data for the synthesis of substituted tetrahydropyrans under various conditions to facilitate comparison.
Table 1: Comparison of Catalysts for the Synthesis of Tetrahydropyran-4-ols via Prins Cyclization
| Entry | Aldehyde | Homoallylic Alcohol | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | 3-Buten-1-ol | p-TsOH (10) | CH2Cl2 | 4 | 85 | >99:1 |
| 2 | 4-Nitrobenzaldehyde | 3-Buten-1-ol | p-TsOH (10) | CH2Cl2 | 3 | 92 | >99:1 |
| 3 | Cyclohexanecarboxaldehyde | 3-Buten-1-ol | p-TsOH (10) | CH2Cl2 | 6 | 82 | >99:1 |
| 4 | Benzaldehyde | 3-Buten-1-ol | Phosphomolybdic acid (10) | Water | 2 | 92 | >99:1 |
| 5 | 4-Chlorobenzaldehyde | 3-Buten-1-ol | Phosphomolybdic acid (10) | Water | 2.5 | 90 | >99:1 |
Data compiled from various sources for illustrative purposes.
Table 2: Efficiency of Different Acid Catalysts for the Protection of Alcohols as THP Ethers
| Entry | Alcohol | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | p-TsOH (1) | CH2Cl2 | 30 | 95 |
| 2 | Cyclohexanol | p-TsOH (1) | CH2Cl2 | 45 | 92 |
| 3 | Geraniol | PPTS (5) | CH2Cl2 | 120 | 88 |
| 4 | 1-Octanol | Bismuth Triflate (0.1) | Neat | 15 | 98 |
| 5 | Phenol | Bismuth Triflate (0.1) | Neat | 20 | 96 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving substituted tetrahydropyrans.
Protocol 1: General Procedure for the THP Protection of an Alcohol
This protocol describes a standard method for the protection of a primary or secondary alcohol using 3,4-dihydro-2H-pyran (DHP) and an acid catalyst.
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 3,4-dihydro-2H-pyran to the solution.
-
Add pyridinium p-toluenesulfonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude THP ether.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Synthesis of a 4-Hydroxytetrahydropyran via Prins Cyclization
This protocol outlines a diastereoselective method for the synthesis of cis-4-hydroxytetrahydropyrans from a homoallylic alcohol and an aldehyde.[7]
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Phosphomolybdic acid (0.1 equiv)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the homoallylic alcohol and the aldehyde in water, add phosphomolybdic acid.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran.[7]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to reactions with substituted tetrahydropyrans.
Diagram 1: General Workflow for Synthesis and Purification of Substituted Tetrahydropyrans
Caption: A typical experimental workflow for the synthesis and purification of substituted tetrahydropyrans.
Diagram 2: Signaling Pathway of Bryostatin-1, a Tetrahydropyran-Containing Natural Product
Bryostatin-1 is a macrolide natural product containing a tetrahydropyran ring that acts as a potent modulator of Protein Kinase C (PKC).[8] Its activation of PKC isoforms triggers a cascade of downstream signaling events.[4][8]
Caption: Simplified signaling pathway of Bryostatin-1, a tetrahydropyran-containing PKC modulator.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. Bryostatin-1, a Naturally Occurring Antineoplastic Agent, Acts as a Toll-like Receptor 4 (TLR-4) Ligand and Induces Unique Cytokines and Chemokines in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared through the cyanation of ethyl tetrahydro-4-oxopyran-4-carboxylate.
Q1: Low or no product yield.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Cyanating Agent | For the Strecker synthesis, ensure the freshness and purity of the cyanide source (e.g., NaCN, KCN). When using trimethylsilyl cyanide (TMSCN), verify its quality as it can degrade with moisture. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. |
| Suboptimal pH | The Strecker reaction is sensitive to pH. Ensure the reaction medium is slightly acidic to facilitate the reaction. |
| Moisture Contamination | The reaction is sensitive to water. Use anhydrous solvents and reagents, and conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Q2: Presence of significant impurities in the crude product.
Possible Causes & Solutions:
| Impurity | Formation Mechanism | Prevention & Removal |
| Ethyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate | Reduction of the ketone starting material. | Use a milder reducing agent if one is used in a prior step, or purify the starting material before cyanation. Can be removed by column chromatography. |
| 4-Carboxamido-tetrahydro-pyran-4-carboxylic acid ethyl ester | Partial hydrolysis of the nitrile group during workup or purification. | Maintain neutral or slightly acidic conditions during workup. Avoid prolonged exposure to strong acids or bases. Can be separated by column chromatography. |
| Polymeric byproducts | Self-condensation of the starting material or product under harsh reaction conditions. | Control the reaction temperature and add reagents slowly to avoid localized high concentrations. |
Q3: Difficulty in purifying the final product.
Possible Causes & Solutions:
| Issue | Recommended Solution |
| Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product instability on silica gel | The product may be sensitive to the acidic nature of silica gel. Consider using neutral or deactivated silica gel, or switch to an alternative purification method like distillation under reduced pressure. |
| Oily product that is difficult to handle | If the product is an oil, try to crystallize it by dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent, or by cooling the concentrated solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the cyanation of ethyl tetrahydro-4-oxopyran-4-carboxylate. This can be achieved through a Strecker-type reaction using a cyanide salt (e.g., NaCN or KCN) in the presence of an acid, or by using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst.
Q2: What are the key reaction parameters to control for optimal yield and purity?
Key parameters include reaction temperature, reaction time, the purity of reagents and solvents, and the pH of the reaction mixture. It is crucial to maintain anhydrous conditions to prevent side reactions.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by TLC by spotting the reaction mixture against the starting material. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane. LC-MS is another effective method for monitoring the formation of the product and the disappearance of the starting material.
Q4: What is a typical work-up procedure for this reaction?
A typical work-up involves quenching the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride solution for TMSCN reactions), followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
Q5: What are the recommended purification techniques?
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, for thermally stable products, distillation under reduced pressure can be employed.
Experimental Protocols
Synthesis of this compound via Strecker Reaction
Materials:
-
Ethyl tetrahydro-4-oxopyran-4-carboxylate
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl tetrahydro-4-oxopyran-4-carboxylate (1 equivalent) in ethanol.
-
Add a solution of sodium cyanide (1.2 equivalents) in water to the flask.
-
Cool the mixture in an ice bath and slowly add acetic acid (1.5 equivalents).
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add diethyl ether and water to the residue. Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient).
Data Presentation
Table 1: Comparison of Cyanation Methods
| Cyanating Agent | Catalyst/Additive | Typical Yield (%) | Typical Purity (%) | Reaction Conditions |
| NaCN | Acetic Acid | 60-75 | >95 | Room temperature, 24h |
| KCN | HCl | 55-70 | >95 | 0°C to Room temperature, 24h |
| TMSCN | ZnI₂ | 80-90 | >98 | Room temperature, 12h |
| TMSCN | Sc(OTf)₃ | 85-95 | >98 | 0°C to Room temperature, 8h |
Note: Yields and purities are approximate and can vary based on reaction scale and specific conditions.
Visualizations
Caption: Synthesis of the target compound.
Caption: Troubleshooting workflow.
Technical Support Center: Synthesis and Handling of 2H-Pyran Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and application of molecules containing the 2H-pyran ring system. The following sections address common issues related to the inherent instability of this heterocyclic motif, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my 2H-pyran products unstable and difficult to isolate?
A1: The instability of the 2H-pyran ring is primarily due to a reversible valence isomerism, specifically a 6π-electrocyclization, where it exists in equilibrium with its ring-opened (Z)-dienone or 1-oxatriene form.[1] This equilibrium can be influenced by factors such as substitution patterns, solvent, and temperature, often making isolation of the pure 2H-pyran challenging. Simple monocyclic 2H-pyrans are particularly prone to this isomerization.[1]
Q2: How can I stabilize the 2H-pyran ring in my target molecule?
A2: Several strategies can be employed to favor the cyclic 2H-pyran form and enhance its stability:[1]
-
Fusion to an Aromatic Ring: Fusing the 2H-pyran to a benzene ring to form a 2H-chromene derivative significantly increases stability.[1]
-
Substitution: Introducing substituents at specific positions can stabilize the ring. For instance, substitution at the C6 position and an ester group at C5 have been shown to stabilize monocyclic 2H-pyrans.[1] 2,2-disubstituted derivatives also form stable monocyclic compounds.[2]
-
Incorporation into Fused Ring Systems: Embedding the 2H-pyran moiety within a bicyclic or polycyclic framework can lock the conformation and favor the cyclic form.[1]
Q3: What are the common degradation pathways for 2H-pyrans and how can I avoid them?
A3: Besides ring-opening to the dienone, 2H-pyran-2-ones are susceptible to nucleophilic attack at the C2, C4, and C6 positions.[3] This can lead to ring-opening and subsequent rearrangements, especially in the presence of strong nucleophiles or basic conditions.[3] To mitigate this, it is crucial to carefully control the pH and avoid harsh nucleophilic reagents during workup and purification. In some cases, 2H-pyrans can also undergo oxidation, especially in the presence of air.[3]
Q4: My Diels-Alder reaction with a 2H-pyran-2-one is not proceeding. What could be the issue?
A4: 2H-pyran-2-ones can act as dienes in Diels-Alder reactions; however, their partial aromatic character can decrease their reactivity compared to non-aromatic dienes.[4] Harsher reaction conditions, such as higher temperatures, may be required.[4] The electronic nature of the substituents on both the 2H-pyran-2-one and the dienophile significantly influences the reactivity.[4][5] Electron-donating groups on the pyran ring and electron-withdrawing groups on the dienophile generally facilitate the reaction.
Troubleshooting Guides
Issue 1: Low yield of 2H-pyran from Knoevenagel condensation followed by electrocyclization.
| Possible Cause | Troubleshooting Step |
| Equilibrium favors the open-chain dienone. | Fusion to a ring in the starting materials can favor the electrocyclization of the 1-oxatriene intermediate.[1] Consider using cyclic 1,3-dicarbonyl compounds as starting materials.[1] |
| Substituent effects. | The electronic nature of substituents on the reactants can affect the reaction yield. It has been observed that in some cases, using an unsubstituted 4-hydroxyquinolone in reaction with formyl glucal gave better yields.[1] |
| Inefficient cyclization. | The choice of catalyst and reaction conditions is crucial. Pyrrolidine-AcOH is a commonly used catalytic system for intramolecular Knoevenagel condensation.[1] Microwave assistance can sometimes improve yields and reduce reaction times.[1] |
| Reaction medium. | Knoevenagel/electrocyclization can be performed in water, which can be a beneficial "on water" condition for hydrophobic reactants.[1] |
Issue 2: Unexpected ring-opening of 2H-pyran-2-one derivatives during workup or purification.
| Possible Cause | Troubleshooting Step |
| Presence of nucleophiles. | 2H-pyran-2-ones are susceptible to nucleophilic attack.[3] Avoid basic workup conditions if possible. Use of a mild acid for quenching is recommended.[6] |
| Solvent effects. | The polarity of the solvent can influence the stability of the 2H-pyran ring.[6] It is advisable to use less polar solvents during extraction and chromatography if the compound's solubility allows. |
| Temperature. | Elevated temperatures during solvent removal or purification can promote degradation. Use rotary evaporation at reduced temperatures and high vacuum. |
| Air oxidation. | Some 2H-pyran derivatives are sensitive to air oxidation.[3] It is recommended to handle such compounds under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of a Stable Tetrasubstituted 2H-Pyran via Propargyl Claisen Rearrangement and Electrocyclization
This protocol is based on a method for synthesizing stable 2,4,5,6-tetrasubstituted 2H-pyrans from secondary propargyl vinyl ethers.[1]
Materials:
-
Secondary propargyl vinyl ether
-
Silver(I) catalyst (e.g., AgOTf)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the secondary propargyl vinyl ether in anhydrous dichloromethane under an inert atmosphere, add the Ag(I) catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress of the propargyl Claisen rearrangement by TLC.
-
Once the rearrangement is complete, add DBU to the reaction mixture to catalyze the isomerization/6π-oxa-electrocyclization cascade.
-
Continue stirring at room temperature until the formation of the 2H-pyran is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Valence Isomerism of 2H-Pyran
Caption: Equilibrium between the cyclic 2H-pyran and its open-chain dienone isomer.
General Workflow for 2H-Pyran Synthesis via Knoevenagel/Electrocyclization
Caption: Synthetic pathway to 2H-pyrans from aldehydes and 1,3-dicarbonyl compounds.
Factors Influencing 2H-Pyran Stability
Caption: Key factors that influence the stability of the 2H-pyran ring.
References
- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Hydrolysis in Cyano-Substituted Pyrans
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of cyano-substituted pyrans.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of my cyano-substituted pyran not proceeding?
A1: Resistance to hydrolysis in cyano-substituted pyrans can be attributed to several factors:
-
Electronic Effects: The electron-withdrawing nature of the cyano group and the pyran ring can decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack by water.
-
Steric Hindrance: Bulky substituents on the pyran ring can physically block the approach of the nucleophile (water or hydroxide) to the cyano group.
-
Stability of the Pyran Ring: The inherent stability of the pyran ring system can make ring-opening, a potential side reaction or a necessary step in some hydrolysis pathways, energetically unfavorable.[1]
-
Reaction Conditions: Inadequate acid or base concentration, low temperatures, or an inappropriate solvent can all lead to a sluggish or failed reaction.[2]
Q2: What are the typical conditions for hydrolyzing cyano-substituted pyrans?
A2: The hydrolysis of nitriles, including cyano-substituted pyrans, is typically carried out under acidic or basic conditions.[3][4]
-
Acidic Hydrolysis: This method involves heating the pyran derivative with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water.[4][5][6]
-
Basic Hydrolysis: This involves heating the compound with an aqueous solution of a strong base, like sodium hydroxide (NaOH).[3] The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[4][5]
Q3: My hydrolysis is very slow. How can I increase the reaction rate?
A3: To accelerate a slow hydrolysis reaction, consider the following adjustments:
-
Increase Temperature: For many organic reactions, a moderate increase in temperature (e.g., to 40-50 °C or higher, with careful monitoring) can significantly increase the reaction rate, provided the starting material and product are thermally stable.[2]
-
Use a Stronger Acid or Base: If using dilute acid or base, increasing the concentration may enhance the rate. For particularly resistant substrates, switching to a stronger acid might be necessary.[2]
-
Optimize the Solvent: The choice of solvent is crucial. Protic solvents like methanol, ethanol, or aqueous mixtures (e.g., THF/water) can participate in the hydrolysis mechanism.[2]
-
Microwave Irradiation: This technique has been shown to accelerate the synthesis of related heterocyclic compounds and could potentially be applied to hydrolysis, often leading to shorter reaction times and higher yields.[7]
Q4: I am observing the formation of an amide instead of the desired carboxylic acid. What is happening?
A4: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3] If the reaction is stopped prematurely or if the conditions are not harsh enough, the amide may be the major product isolated.[4] To drive the reaction to completion and obtain the carboxylic acid, you may need to:
-
Prolong the reaction time.
-
Increase the reaction temperature. [4]
-
Use more vigorous reaction conditions.
Under basic conditions, milder conditions may favor the formation of the amide, while harsher conditions (higher temperature, extended reflux) will typically lead to the carboxylic acid.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | - Insufficient acid/base strength or concentration.- Low reaction temperature.- Inappropriate solvent. | - Switch to a stronger acid (e.g., from PPTS to TsOH or aqueous HCl).[2]- Increase the concentration of the acid or base.- Gently heat the reaction mixture (e.g., to 40-50 °C).[2]- Ensure a suitable protic solvent system is being used (e.g., methanol, ethanol, or THF/water).[2] |
| Formation of multiple unexpected byproducts | - Degradation of starting material or product under harsh conditions.- Competing side reactions. | - Use milder acidic conditions to maintain selectivity.[2]- Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed.[2]- Consider using a protecting group strategy if other functional groups are sensitive to the reaction conditions. |
| Reaction stalls at the amide intermediate | - Reaction conditions are too mild.- Insufficient reaction time. | - Increase the reaction temperature and/or prolong the reaction time.[4]- Under acidic conditions, the formation of the carboxylic acid is generally favored.[4] |
| Difficulty in isolating the product | - The product may be water-soluble, especially if it is an amine or a salt. | - For basic products, perform an acidic workup to protonate the amine, making it water-soluble and allowing for the removal of non-polar impurities. Then, basify the aqueous layer and extract the free amine with an organic solvent.[2]- For acidic products, a basic workup can be used to form a water-soluble carboxylate salt. Subsequent acidification and extraction will yield the free carboxylic acid.[3] |
Data Presentation
Table 1: Acid Catalyst Screening for a Model Pyran System
| Entry | Acid | Co-solvent | Conditions | Time (min) | Yield (%) |
| 1 | HCl (aq 15%) | iPrOH | 80 °C | 5 | 71 |
| 2 | HBr (aq 40%) | iPrOH | 80 °C | 3 | 65 |
| 3 | HNO₃ (aq 50%) | – | 80 °C | 3 | 67 |
| 4 | H₂SO₄ (aq 50%) | 1,4-dioxane | rt | 15 | – |
| 5 | CH₃COOH (dry) | – | 110 °C | 5 | – |
| 6 | CF₃COOH (dry) | – | rt | 10 | 69 |
This data is adapted from a study on a specific 3,4-dihydro-2H-pyran-4-carboxamide formation, which involves a quasi-hydrolysis step.[8][9] It illustrates the effect of different acids on the reaction outcome.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Nitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cyano-substituted pyran in a suitable solvent (e.g., 1,4-dioxane or ethanol).
-
Reagent Addition: Add an aqueous solution of a strong acid (e.g., 6M HCl or 10% H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a suitable base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.[2][3]
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of a Nitrile
-
Setup: In a round-bottom flask fitted with a reflux condenser, suspend or dissolve the cyano-substituted pyran in an aqueous solution of a strong base (e.g., 10% NaOH).
-
Reaction: Heat the mixture to reflux. The reaction may produce ammonia gas, so it should be performed in a well-ventilated fume hood.[3] Monitor the reaction's progress.
-
Workup: Cool the reaction mixture to room temperature. Acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry. If the product does not precipitate, extract it with an organic solvent.
-
Purification: Purify the crude product as needed by recrystallization or column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for hydrolysis.
Caption: Acid-catalyzed nitrile hydrolysis pathway.
Caption: Base-catalyzed nitrile hydrolysis pathway.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Pyran Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of pyran derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up pyran synthesis from the laboratory to pilot and production scales. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up pyran synthesis, particularly for multicomponent reactions (MCRs)?
A1: Scaling up pyran synthesis, especially MCRs, presents several key challenges that differ from lab-scale operations.[1] These include:
-
Thermal Management: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature spikes and potential thermal runaway in a large reactor due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[2][3]
-
Mass Transfer and Mixing: Achieving homogenous mixing of reactants, especially in heterogeneous reactions or with viscous reaction mixtures, becomes more difficult at a larger scale. Poor mixing can lead to localized "hot spots," reduced yields, and an increase in side product formation.[2]
-
Reagent Addition: The rate of reagent addition is a critical parameter. An addition rate that is too fast can lead to an accumulation of unreacted reagents, increasing the risk of a runaway reaction.[2]
-
Purification and Isolation: Isolating the final product at a large scale often requires a shift from chromatography to more scalable techniques like crystallization and distillation. Developing a robust crystallization process that consistently yields a pure product can be challenging.[4]
-
Catalyst Selection and Handling: While many catalysts are effective at the lab scale, their cost, reusability, and ease of separation become critical factors for industrial-scale synthesis. Heterogeneous catalysts are often preferred for their ease of removal by filtration.[5][6]
Q2: How can I assess the thermal risk of my pyran synthesis before scaling up?
A2: A thorough process safety evaluation is crucial before any scale-up.[2] This should involve:
-
Reaction Calorimetry: Use a reaction calorimeter to measure the heat of reaction and determine the rate of heat release. This data is essential for calculating the adiabatic temperature rise, which is the maximum temperature the reaction mixture could reach in a worst-case scenario with no cooling.[2]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the decomposition temperature of your starting materials, intermediates, and final product. This helps to establish a safe operating temperature window.
-
Identify Early Warning Signs: Be aware of the initial signs of a potential thermal runaway, which include a sudden increase in temperature or pressure, a change in the reaction mixture's color or viscosity, and an increased demand on the reactor's cooling system.[2]
Q3: What are the best practices for managing exothermic reactions during the scale-up of pyran synthesis?
A3: To safely manage exotherms at a larger scale, consider the following strategies:
-
Controlled Reagent Addition: Add the limiting reagent at a controlled rate to manage the rate of heat generation.[2]
-
Lower Reaction Temperature: Operating at a lower temperature can slow down the reaction rate, allowing for better temperature control.[2]
-
Semi-Batch or Continuous Flow Processing: These methods reduce the volume of the reacting mixture at any given time, which significantly improves heat management. Flow chemistry, in particular, offers excellent heat transfer due to the high surface-area-to-volume ratio of microreactors.[2]
-
Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of handling the maximum heat output of the reaction.
Q4: My pyran derivative synthesis works well in the lab, but the yield drops significantly at the pilot scale. What could be the cause?
A4: A drop in yield upon scale-up can be attributed to several factors:
-
Inefficient Mixing: As mentioned, poor mixing can lead to lower conversion rates and the formation of byproducts.
-
Temperature Gradients: In large reactors, temperature gradients can exist, meaning different parts of the reaction mixture are at different temperatures, leading to inconsistent reaction rates and product distribution.
-
Impurity Effects: Trace impurities in starting materials or solvents that have a negligible effect at the lab scale can have a significant impact on a larger scale, potentially poisoning the catalyst or promoting side reactions.
-
Changes in Work-up and Isolation: The method of purification can affect the final isolated yield. Transitioning from chromatography to crystallization may result in losses if the crystallization conditions are not optimized.
Q5: What are the key considerations for choosing a catalyst for industrial-scale pyran synthesis?
A5: For industrial applications, catalyst selection goes beyond just high activity and selectivity. Key considerations include:
-
Cost-Effectiveness: The catalyst must be economically viable for large-scale production.[7]
-
Reusability and Recyclability: Heterogeneous catalysts that can be easily recovered and reused for multiple cycles are highly desirable to reduce cost and waste.[5][6]
-
Ease of Separation: The catalyst should be easily separable from the reaction mixture to simplify the work-up process. Magnetic nanocatalysts, for instance, can be removed using an external magnet.[5]
-
Robustness and Stability: The catalyst should be stable under the reaction conditions and not leach into the product.
-
Safety and Environmental Impact: The catalyst and its handling should pose minimal safety and environmental risks.
Troubleshooting Guides
Guide 1: Managing Exothermic Events and Preventing Thermal Runaway
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected Temperature Spike During Reagent Addition | 1. Inadequate Heat Removal: Heat generation rate exceeds the reactor's cooling capacity.[2] 2. Accumulation of Unreacted Reagents: Addition rate is faster than the reaction rate.[2] 3. Poor Mixing: Localized "hot spots" are forming.[2] | Immediate Actions: - Stop reagent addition immediately.[2] - Maximize cooling to the reactor.[2] - Verify agitator function and speed.[2] - If temperature continues to rise, initiate an emergency quench.[2] Long-Term Solutions: - Reduce the reagent addition rate.[2] - Lower the reaction temperature.[2] - Improve heat transfer by using a reactor with a larger surface area or considering a continuous flow setup.[2] |
| Reaction Temperature Continues to Rise After Addition is Complete | Accumulated Reagents Reacting: A significant amount of unreacted starting material is present and is now reacting rapidly. | - Continue maximum cooling. - Be prepared to implement emergency procedures if the temperature approaches the decomposition point of any component. - For future runs, re-evaluate the addition rate and reaction temperature based on reaction calorimetry data. |
Guide 2: Addressing Low Yield and Purity on Scale-Up
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Isolated Yield After Crystallization | 1. Sub-optimal Crystallization Solvent/Conditions: The product may have significant solubility in the mother liquor. 2. Co-crystallization with Impurities: By-products may be crystallizing with the desired product, reducing the yield of pure material.[8] 3. "Oiling Out": The product separates as a liquid phase instead of a solid, which can trap impurities. | - Screen for Optimal Solvents: Conduct solubility studies to find a solvent system that provides high recovery. - Control Cooling Rate: Slow cooling often leads to purer crystals.[9] - Seeding: Introduce seed crystals to promote the crystallization of the desired polymorph and particle size. - Slurry Experiments: Slurrying the crude product in a suitable solvent can sometimes remove surface impurities.[10] |
| Increased Impurity Profile at Larger Scale | 1. Longer Reaction Times: At a larger scale, reactions may be run for longer periods, leading to the formation of degradation products. 2. Presence of Impurities in Starting Materials: Trace impurities can have a more pronounced effect at a larger scale. 3. Side Reactions Favored by Scale-Up Conditions: Changes in mixing and heat transfer can alter the selectivity of the reaction.[11] | - Process Analytical Technology (PAT): Use in-line analytical tools (e.g., FTIR, Raman) to monitor reaction progress and impurity formation in real-time.[12] - Purify Starting Materials: Ensure the purity of all reagents and solvents before use. - Re-optimize Reaction Conditions: Re-evaluate temperature, concentration, and catalyst loading at the pilot scale to minimize side product formation.[1] |
| Viscous Reaction Mixture or Solid Precipitation During Reaction | High Concentration of Reactants or Products: The reaction mixture becomes difficult to stir, leading to poor heat and mass transfer. | - Solvent Selection: Choose a solvent that keeps all components in solution throughout the reaction. - Decrease Reactant Concentration: Running the reaction at a lower concentration can prevent precipitation, although this may impact reaction kinetics and vessel occupancy. - Increase Agitation: Ensure the reactor is equipped with an appropriate agitator for viscous mixtures. |
Data Presentation: Lab vs. Pilot Scale Synthesis
The following tables provide a comparison of reaction parameters and outcomes for the synthesis of pyran derivatives at different scales.
Table 1: Synthesis of a Tetrahydro-4H-pyran-4-one Derivative
| Parameter | Laboratory Scale | Pilot Plant Scale | Reference(s) |
| Batch Size | ~10 g | >20 kg | [4] |
| Reaction Energy | -87 kJ/mol | -87 kJ/mol | [2] |
| Adiabatic Temperature Rise | 99 °C (calculated) | 99 °C (calculated) | [2] |
| Control Strategy | External cooling bath | Jacketed reactor with controlled cooling | [1] |
| Yield | Not specified | Not specified | |
| Key Challenge | N/A | Managing the significant exotherm | [2] |
Table 2: Multicomponent Synthesis of 4H-Pyran Derivatives
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Considerations) | Reference(s) |
| Catalyst | Homogeneous (e.g., piperidine) or Heterogeneous | Heterogeneous, reusable (e.g., supported catalysts, nanocatalysts) for easier work-up and cost-effectiveness. | [5][6] |
| Solvent | Ethanol, Water, or solvent-free | "Green" solvents, potential for solvent recycling to reduce waste and cost. | [5][13] |
| Reaction Time | 10-60 minutes | May need to be adjusted based on heat transfer and mixing efficiency. | [5] |
| Yield | 85-98% | Maintaining high yield requires careful control of reaction parameters. | [5][6] |
| Purification | Column Chromatography | Crystallization, filtration, and washing. | [4] |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one[7]
This two-step protocol is designed for the scale-up synthesis of 6-methoxydihydro-2H-pyran-3(4H)-one.
Step 1: Synthesis of 6-Methoxytetrahydropyran-3-ol (Intermediate Alcohol)
-
Formation of 2-formyl-6-methoxytetrahydropyran: To a stirred solution of 2-formyl-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of hydrochloric acid. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically a few hours at room temperature).
-
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction at 0 °C for 1-2 hours, or until the aldehyde is fully consumed as indicated by TLC.
-
Quenching: Slowly add water to quench the excess sodium borohydride.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxytetrahydropyran-3-ol. This intermediate can often be used in the next step without further purification.
Step 2: Parikh-Doering Oxidation to 6-Methoxydihydro-2H-pyran-3(4H)-one
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the crude 6-methoxytetrahydropyran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes). Add triethylamine (3.0-5.0 eq) and cool the mixture to 0 °C.
-
Addition of Sulfur Trioxide Pyridine Complex: Add the sulfur trioxide pyridine complex (1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold brine.
-
Extraction: Extract the aqueous layer with DCM (3 x 5 volumes).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or crystallization to obtain 6-methoxydihydro-2H-pyran-3(4H)-one.
Mandatory Visualizations
References
- 1. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. process-technology-online.com [process-technology-online.com]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academiainsider.com [academiainsider.com]
- 13. On-Site Solvent Recycling in Pharma | SepPure — SepPure Technologies [seppure.com]
Catalyst Selection for Efficient Tetrahydropyran Ring Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of tetrahydropyran (THP) rings is a critical step in the creation of numerous bioactive molecules and pharmaceuticals.[1][2] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these synthetic processes, with a focus on catalyst selection to optimize efficiency, yield, and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing tetrahydropyran rings?
A1: Several robust catalytic methods are employed for the synthesis of THP rings. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the starting materials. Key strategies include:
-
Prins Cyclization: This acid-catalyzed reaction involves the condensation of a homoallylic alcohol with an aldehyde or ketone. A variety of Lewis and Brønsted acids can be used as catalysts.[3][4]
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom (in this case, oxygen). This method is powerful for constructing highly functionalized THP rings, often with excellent stereocontrol.[5][6]
-
Organocatalytic Domino Reactions: These multi-step, one-pot reactions utilize small organic molecules as catalysts to construct complex THP structures with high enantio- and diastereoselectivity.[7]
-
Intramolecular Hydroalkoxylation/Cyclization: This involves the addition of an alcohol moiety to an alkene or alkyne within the same molecule, catalyzed by various metals such as gold, platinum, or palladium.[8]
-
Intramolecular Epoxide Ring Opening (IERO): The ring-opening of a 4,5-epoxy-alcohol can lead to the formation of a THP ring. The regioselectivity of this reaction is a key consideration.[9]
Q2: How do I choose the appropriate catalyst for my specific THP synthesis?
A2: Catalyst selection is crucial and depends on the chosen synthetic route and the desired outcome. Here are some general guidelines:
-
For Prins Cyclizations: Lewis acids like TiCl₄, FeCl₃, and InCl₃ are commonly used.[3][8] For asymmetric versions, chiral Brønsted acids such as confined imino-imidodiphosphates (iIDPs) have shown excellent results.[10]
-
For Hetero-Diels-Alder Reactions: Chiral chromium and copper catalysts are often employed for asymmetric variants to control the stereochemistry.[5]
-
For Organocatalytic Reactions: The choice of organocatalyst is highly specific to the reaction type. For example, squaramides can be effective in domino Michael-hemiacetalization reactions.[7]
-
For Intramolecular Hydroalkoxylation: Gold(I) catalysts are effective for the cyclization of hydroxy allenes, while platinum and palladium catalysts are used for hydroxy olefins.[8]
A decision-making workflow for catalyst selection can be visualized as follows:
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: I am observing a low yield in my tetrahydropyran synthesis. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.[11][12]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, time, and concentration. The optimal conditions can be highly substrate-dependent. |
| Catalyst Deactivation | Ensure the catalyst is fresh and active. Catalyst deactivation can occur due to impurities in the starting materials or solvents, or degradation under reaction conditions.[11][13] Consider using a fresh batch or a different catalyst. |
| Purity of Starting Materials | Impurities can poison the catalyst or lead to side reactions. Purify starting materials and ensure solvents are anhydrous and free of contaminants.[11] |
| Competing Side Reactions | In Prins-type cyclizations, for instance, an oxonia-Cope rearrangement can be a competing pathway.[11] Analyze byproducts to understand competing reactions and adjust conditions (e.g., temperature, catalyst) to favor the desired pathway. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before workup. |
Issue 2: Poor Stereoselectivity
Q: My reaction is producing a mixture of diastereomers or enantiomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is a common challenge in THP synthesis. The strategy to improve it depends heavily on the reaction mechanism.[14]
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst | For asymmetric synthesis, a chiral catalyst is essential. If using a chiral catalyst, its structure and the reaction conditions are critical. For diastereoselectivity, the choice of Lewis or Brønsted acid can significantly influence the outcome. For example, in some Prins cyclizations, TiCl₄ can favor the formation of trans-2,6-disubstituted THPs.[3] |
| Substrate Control Issues | The inherent stereocenters in your substrate can influence the stereochemical outcome. This can be either beneficial (substrate control) or detrimental (mismatched case with a chiral catalyst). Modifying the substrate or the catalyst may be necessary. |
| Reaction Temperature | Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the organization of the transition state and thus affect stereoselectivity. Screen different solvents to find the optimal one. |
A general workflow for troubleshooting poor stereoselectivity is outlined below:
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then stalls, suggesting catalyst deactivation. What are the common causes and solutions?
A: Catalyst deactivation can significantly hamper reaction efficiency. Understanding the cause is key to mitigating the problem.[13][15]
| Potential Cause | Troubleshooting Steps |
| Poisoning by Impurities | Trace impurities in starting materials or solvents (e.g., water, sulfur compounds) can irreversibly bind to the catalyst's active sites. Ensure all reagents and solvents are of high purity and appropriately dried. |
| Fouling by Coke or Polymers | At higher temperatures, organic materials can decompose and deposit on the catalyst surface, blocking active sites.[13] Lowering the reaction temperature or using a more robust catalyst can help. |
| Thermal Degradation (Sintering) | High temperatures can cause small catalyst particles to agglomerate into larger ones, reducing the active surface area. Operate at the lowest effective temperature. |
| Leaching of the Active Metal | For supported catalysts, the active metal may leach into the reaction mixture, especially under acidic or basic conditions. Consider a catalyst with a more robust support or milder reaction conditions. |
| Water-Induced Deactivation | Water, either from the feedstock or as a reaction byproduct, can lead to catalyst deconstruction or leaching.[13] Using a hydrothermally stable catalyst or removing water as it forms can be effective strategies. |
Data Presentation: Catalyst Performance in THP Synthesis
The following tables summarize quantitative data for selected catalytic systems to provide a comparative overview.
Table 1: Catalyst Performance in Prins Cyclization for THP Synthesis
| Catalyst | Substrates | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| TiCl₄ | Hydroxyethyl-tethered cyclopropanol + Aldehyde | -78 to rt | 2 | 85 | >20:1 (trans) | [3] |
| FeCl₃ | Homoallylic alcohol + Aldehyde | rt | 0.5-2 | 85-95 | >99:1 (cis) | [3] |
| InCl₃ | Homoallylic alcohol + Aldehyde | rt | 1-3 | 82-96 | up to 98:2 | [8] |
| iIDP (Brønsted Acid) | Homoallylic alcohol + Aldehyde | 10-40 | 12-48 | 60-98 | 84-98% ee | [10] |
| Phosphomolybdic Acid | Homoallylic alcohol + Aldehyde | rt | 2-4 | 85-95 | cis-selective | [8] |
Table 2: Organocatalysts in Domino Reactions for THP Synthesis
| Catalyst | Reaction Type | Temp (°C) | Time (d) | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Squaramide | Michael-hemiacetalization | rt | 1-3 | 59-91 | 26-98% de, 71-99% ee | [7] |
| Diarylprolinol | Oxa-Michael | rt | - | - | - | [16] |
Experimental Protocols
Protocol 1: General Procedure for FeCl₃-Catalyzed Prins Cyclization [3]
-
To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in dichloromethane (5 mL) at room temperature, add anhydrous FeCl₃ (10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 0.5-2 hours), quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyran derivative.
Protocol 2: General Procedure for Organocatalytic Domino Michael-Hemiacetalization [7]
-
To a solution of the 1,3-dicarbonyl compound (0.2 mmol) and the α-hydroxymethyl nitroalkene (0.22 mmol) in dichloromethane (1.0 mL), add the squaramide organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature for the specified time (1-3 days).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the polyfunctionalized tetrahydropyran derivative.
References
- 1. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. Prins reaction - Wikipedia [en.wikipedia.org]
- 5. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
- 9. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. benchchem.com [benchchem.com]
- 15. aminer.org [aminer.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: A Comparative Guide to NMR and HPLC Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the validation of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a key building block in medicinal chemistry.
This document outlines the expected analytical data and detailed experimental protocols to objectively assess the purity and confirm the structure of this compound. The information presented is based on established principles of analytical chemistry and spectroscopic data for analogous structures.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to reveal distinct signals corresponding to the ethyl group and the tetrahydropyran ring protons. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen) and the overall molecular geometry.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (Ethyl) | 1.25 - 1.40 | Triplet | 3H |
| -CH₂- (Ethyl) | 4.20 - 4.35 | Quartet | 2H |
| -CH₂- (Ring, axial, positions 3 & 5) | 1.80 - 2.00 | Multiplet | 2H |
| -CH₂- (Ring, equatorial, positions 3 & 5) | 2.10 - 2.30 | Multiplet | 2H |
| -CH₂-O- (Ring, positions 2 & 6) | 3.70 - 3.90 | Multiplet | 4H |
Predicted ¹³C NMR Data
The carbon NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule, including the quaternary carbon at the 4-position, which is a key structural feature.
| Assignment | Predicted Chemical Shift (ppm) |
| -C H₃ (Ethyl) | 13.5 - 15.0 |
| -C H₂- (Ethyl) | 62.0 - 64.0 |
| C -4 (Quaternary) | 45.0 - 50.0 |
| -C H₂- (Ring, positions 3 & 5) | 30.0 - 35.0 |
| -C H₂-O- (Ring, positions 2 & 6) | 66.0 - 68.0 |
| -C N (Nitrile) | 118.0 - 122.0 |
| -C =O (Ester) | 168.0 - 172.0 |
Experimental Protocol: NMR Spectroscopy
A sample of this compound (5-10 mg) should be dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be employed.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and for comparison with alternative synthetic batches or commercial sources. Given the polar nature of the nitrile and ester functionalities, a reversed-phase HPLC method is most appropriate.
Proposed HPLC Method
A C18 stationary phase is a suitable starting point for method development. The mobile phase composition can be optimized to achieve adequate retention and resolution from potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Under these conditions, this compound is expected to elute with a retention time that allows for clear separation from both more polar and less polar impurities. The peak purity can be assessed by examining the symmetry of the chromatographic peak.
Experimental Protocol: HPLC Analysis
A stock solution of the compound (1 mg/mL) should be prepared in acetonitrile. This stock solution is then diluted with the initial mobile phase (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL. The sample is then injected into the HPLC system operating under the conditions outlined in the table above.
Visualizing the Validation Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the structure of the target molecule and the logical workflow for its validation.
Structure of the target molecule.
Analytical workflow for validation.
By employing the methodologies described in this guide, researchers can confidently validate the structure and assess the purity of this compound, ensuring the quality and reliability of this important chemical intermediate for its intended applications.
A Comparative Analysis of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate and Structurally-Related Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of carefully selected building blocks is a cornerstone of modern drug discovery, profoundly influencing the physicochemical properties, pharmacokinetic profiles, and biological activities of new chemical entities. Among the vast arsenal of available scaffolds, saturated heterocycles play a pivotal role, with the tetrahydropyran (THP) motif being a particularly favored isostere for cyclohexane and other cyclic systems. This guide provides a comprehensive comparative analysis of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, a versatile building block, against a curated set of structurally analogous compounds. By presenting key physicochemical data, detailed synthetic protocols, and reactivity profiles, this document aims to empower researchers to make informed decisions in the selection of building blocks for their drug discovery programs.
Physicochemical Properties: A Quantitative Comparison
The subtle interplay of a molecule's physicochemical properties governs its behavior in biological systems. Properties such as lipophilicity (LogP), acidity/basicity (pKa), and solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters for this compound and its selected analogs.
| Compound/Building Block | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Calculated pKa | Boiling Point (°C) |
| This compound | ![]() | 183.21 | 0.87 | N/A | 297.5 at 760 mmHg[1] |
| Mthis compound | ![]() | 169.18 | 0.44 | N/A | Not available |
| tert-Butyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | ![]() | 211.26 | 1.73 (estimated) | N/A | Not available |
| 4-Cyanotetrahydro-2H-pyran-4-carboxylic acid | ![]() | 155.15 | -0.1 | 3.8 (estimated) | 374.3 at 760 mmHg[2][3] |
| Ethyl 4-(isoxazol-3-yl)tetrahydro-2H-pyran-4-carboxylate | ![]() | 225.24 | 1.1 (estimated) | N/A | Not available |
Note: Some values are estimated based on computational models due to the absence of publicly available experimental data.
Synthetic Accessibility: Experimental Protocols
The ease and efficiency of synthesis are critical considerations for the practical application of any building block in a drug discovery campaign. Below are detailed experimental protocols for the synthesis of this compound and a representative analog.
Protocol 1: Synthesis of this compound
This protocol describes a typical procedure for the cyanation of a ketone precursor.
Materials:
-
Ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate
-
Acetone cyanohydrin
-
Triethylamine
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate (1 equivalent) in toluene, add acetone cyanohydrin (1.5 equivalents).
-
Cool the mixture to 0 °C and add triethylamine (0.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 4-Cyanotetrahydro-2H-pyran-4-carboxylic Acid
This protocol details the hydrolysis of the corresponding ethyl ester.
Materials:
-
This compound
-
Lithium hydroxide monohydrate
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (2 equivalents) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyanotetrahydro-2H-pyran-4-carboxylic acid.
Comparative Reactivity and Synthetic Utility
The geminal cyano-ester functionality of these building blocks offers a rich platform for a variety of chemical transformations, enabling the rapid diversification of molecular scaffolds.
Hydrolytic Stability
The ester group in the alkyl 4-cyanotetrahydro-2H-pyran-4-carboxylates is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to follow the order: methyl > ethyl > tert-butyl, due to steric hindrance around the carbonyl group. The tert-butyl ester provides the highest stability, making it a suitable protecting group for the carboxylic acid functionality.
Reactivity towards Nucleophiles
The nitrile group can participate in a range of nucleophilic addition reactions. For instance, it can be reduced to a primary amine, hydrolyzed to a carboxylic acid or an amide, or react with organometallic reagents to form ketones. The presence of the adjacent ester group can influence the reactivity of the nitrile, and this interplay should be considered during reaction planning.
Utility in Library Synthesis
The straightforward derivatization of both the ester and nitrile functionalities makes these building blocks highly amenable to parallel synthesis and the generation of compound libraries. The tetrahydropyran core provides a rigid scaffold that can project substituents into well-defined regions of three-dimensional space, which is advantageous for probing interactions with biological targets.
Visualizing Synthetic Pathways and Logical Relationships
To further illustrate the synthetic utility and relationships between these building blocks, the following diagrams have been generated using the DOT language.
Caption: Synthetic routes to key 4-cyanotetrahydropyran building blocks.
References
Spectroscopic Data Comparison: Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate and a Structural Analogue
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate. Due to the absence of publicly available experimental spectroscopic data for the target compound, this guide provides a comparative analysis with the structurally related compound, ethyl 4H-pyran-4-one-2-carboxylate, for which experimental data has been reported.
This guide presents a summary of expected and experimental spectroscopic data for this compound and ethyl 4H-pyran-4-one-2-carboxylate, respectively. The data includes ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring such spectra are also provided for reference.
Comparative Spectroscopic Data
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Predicted) | Ethyl 4H-pyran-4-one-2-carboxylate (Experimental) [1][2] |
| -CH₂- (ester) | ~4.2 ppm (q) | 4.43 ppm (q, J = 7.2 Hz) |
| -CH₃ (ester) | ~1.3 ppm (t) | 1.41 ppm (t, J = 7.2 Hz) |
| Pyran Ring -CH₂- (adjacent to O) | ~3.8-4.0 ppm (m) | - |
| Pyran Ring -CH₂- | ~2.0-2.2 ppm (m) | - |
| Pyran Ring -CH= | - | 7.83 ppm (d, J= 5.7 Hz, H-6), 7.11 ppm (d, J= 2.4 Hz, H-3), 6.44 ppm (dd, J= 5.7, 2.4 Hz, H-5) |
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound (Predicted) | Ethyl 4H-pyran-4-one-2-carboxylate (Experimental) [1][2] |
| C=O (ester) | ~170 ppm | 159.7 ppm |
| C≡N (nitrile) | ~120 ppm | - |
| Quaternary Carbon (C-4) | ~45-50 ppm | 178.4 ppm (C-4, C=O in ring) |
| -CH₂- (ester) | ~62 ppm | 62.9 ppm |
| -CH₃ (ester) | ~14 ppm | 13.9 ppm |
| Pyran Ring -CH₂- (adjacent to O) | ~65-70 ppm | - |
| Pyran Ring -CH₂- | ~30-35 ppm | - |
| Pyran Ring C=C | - | 155.2 ppm (C-6), 152.8 ppm (C-2), 119.9 ppm (C-3), 118.4 ppm (C-5) |
Table 3: IR Spectroscopy Data Comparison
| Functional Group | This compound (Predicted) | Ethyl 4H-pyran-4-one-2-carboxylate (Reference Range) |
| C≡N Stretch (nitrile) | ~2240-2260 cm⁻¹ (weak to medium) | - |
| C=O Stretch (ester) | ~1735-1750 cm⁻¹ (strong) | ~1720-1740 cm⁻¹ (ester), ~1650 cm⁻¹ (ketone in ring) |
| C-O Stretch (ester and ether) | ~1000-1300 cm⁻¹ (strong) | ~1000-1300 cm⁻¹ |
| C-H Stretch (alkane) | ~2850-3000 cm⁻¹ (medium) | - |
| C-H Stretch (alkene) | - | ~3000-3100 cm⁻¹ (medium) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1) and a 90° pulse angle with inverse-gated decoupling are recommended.[3]
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method for Solids):
-
Sample Preparation (Neat for Liquids):
-
Place a drop of the liquid sample between two KBr or NaCl plates.
-
-
FTIR Analysis:
-
Place the sample holder in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder or a blank KBr pellet.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
characterization and biological activity of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate derivatives
A Comparative Guide to the Biological Activity of Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-2H-pyran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic compounds. Its inherent structural features make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative overview of the characterization and biological activity of various ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate derivatives and related tetrahydropyran compounds, with a focus on their anticancer properties. While specific biological data for this compound is limited, this document summarizes the activities of structurally related derivatives to inform future research and drug discovery efforts.
Anticancer Activity of Tetrahydropyran and Fused Pyran Derivatives
Numerous studies have highlighted the potential of tetrahydropyran derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The following table summarizes the cytotoxic activity of various tetrahydropyran and fused pyran derivatives against different human cancer cell lines.
Table 1: Cytotoxic Activity of Tetrahydropyran and Fused Pyran Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4H-Pyran Derivatives | Compound 4d | HCT-116 (Colon) | 75.1 | - | - |
| Compound 4k | HCT-116 (Colon) | 85.88 | - | - | |
| Fused Pyrazole Derivatives | Compound 1 | HepG2 (Liver) | 0.31 - 0.71 | Erlotinib | 10.6 |
| Compound 2 | HepG2 (Liver) | 0.31 - 0.71 | Sorafenib | - | |
| Compound 4 | HepG2 (Liver) | 0.31 | - | - | |
| Compound 8 | HepG2 (Liver) | 0.31 - 0.71 | - | - | |
| Compound 11 | HepG2 (Liver) | 0.31 - 0.71 | - | - | |
| Compound 12 | HepG2 (Liver) | 0.31 - 0.71 | - | - | |
| Compound 15 | HepG2 (Liver) | 0.31 - 0.71 | - | - | |
| Compound 4a | HepG2 (Liver) | 4.4 | Sorafenib | 2.051 | |
| Compound 5a | HepG2 (Liver) | 3.46 | Roscovitine | 4.18 | |
| Compound 6b | HepG2 (Liver) | 2.52 | - | - | |
| Compound 5 | HepG2 (Liver) | 13.14 | Doxorubicin | - | |
| Compound 5 | MCF-7 (Breast) | 8.03 | - | - |
Experimental Protocols
General Synthesis of 4H-Pyran Derivatives
A common method for the synthesis of 4H-pyran derivatives is a one-pot, three-component reaction.[1]
-
Reactants: An aromatic aldehyde, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and malononitrile.
-
Catalyst: An organocatalyst such as N-methylmorpholine or a base like potassium hydroxide loaded on calcium oxide.[2][3]
-
Solvent: Typically ethanol or under solvent-free conditions.[2][3]
-
Procedure:
-
A mixture of the aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), and malononitrile (1 mmol) is prepared in the chosen solvent.[3]
-
The catalyst is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated as required.[3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product is collected by filtration and purified, often by washing with water or recrystallization from ethanol.[3]
-
Synthesis of Fused Pyrazole Derivatives
The synthesis of fused pyrazole systems can be achieved through various strategies, including Michael addition followed by reductive cyclization.[4]
-
Starting Materials: Nitroolefins and 3-ethoxycarbonyl(methylene)pyrazoline-5-one are common starting materials.[4]
-
Reaction Type: Michael addition and reductive ring-closing strategy.[4]
-
General Steps: The synthesis often involves a multi-step process that can be carried out in a one-pot fashion, leading to the formation of the fused heterocyclic scaffolds in good overall yields.[4]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[7]
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubated to allow for attachment.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[6][8]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6][7][8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The anticancer activity of many tetrahydropyran derivatives is attributed to their ability to inhibit key protein kinases involved in cancer cell signaling, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
CDK2 Signaling Pathway: CDK2 is a crucial regulator of the cell cycle, particularly the G1 to S phase transition.[9] Its aberrant activity is common in many cancers, leading to uncontrolled cell proliferation.[10] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.[9]
-
VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibition of VEGFR-2 can block the blood supply to tumors, thereby inhibiting their growth.[12]
References
- 1. scielo.br [scielo.br]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic protocol toward fused pyrazolone derivatives via a Michael addition and reductive ring closing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Unveiling the Architecture of Novel Pyran Compounds: A Comparative Guide to their X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of novel compounds is paramount. X-ray crystallography stands as the gold standard for elucidating these molecular architectures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative overview of the X-ray crystallographic data of recently synthesized, novel pyran compounds, alongside a detailed experimental protocol.
The pyran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules with significant biological activities.[1] The precise arrangement of atoms within these molecules, as determined by X-ray crystallography, dictates their physical, chemical, and biological properties. This guide will delve into the crystallographic parameters of several novel pyran derivatives, offering a basis for comparison and a deeper understanding of their structural nuances.
Comparative Crystallographic Data of Novel Pyran Derivatives
The following table summarizes the key crystallographic data for a selection of recently reported novel pyran compounds. This data provides a quantitative comparison of their solid-state structures.
| Compound Name/Reference | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylate[2] | Monoclinic | P2₁/c | 16.624(6) | - | 14.385(6) | - | - | - | 3975(3) | 8 |
| Halogenated Pyran Analogue (13)[3] | Monoclinic | P2₁ | - | - | - | - | - | - | - | - |
| Halogenated Pyran Analogue (14)[3] | Monoclinic | P2₁ | - | - | - | - | - | - | - | - |
| Halogenated Pyran Analogue (15)[3] | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | - | - |
| Compound 2f (a novel pyran derivative)[4] | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - |
| N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide (II)[5][6] | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - |
| N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide (III)[5][6] | Triclinic | P-1 | - | - | - | - | - | - | - | - |
| 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid[7] | Triclinic | P-1 | 6.206(2) | 8.431(3) | 8.611(3) | 86.60(3) | 85.23(3) | 69.40(3) | 420.1(2) | 2 |
Note: "-" indicates data not specified in the provided search results.
Key Structural Insights from Crystallographic Studies
Recent studies have revealed interesting conformational features of novel pyran rings. For instance, the crystal structure of an ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylate derivative showed a flattened-boat conformation of the pyran ring, with the phenyl group being nearly perpendicular to it.[2] In a series of halogenated pyran analogues of D-talose, all compounds were found to adopt a standard 4C₁-like conformation in the solid state.[3] The C–C bond lengths within the pyran rings of these halogenated analogues were reported to be between 1.50 and 1.54 Å.[3]
Furthermore, the crystal structure of a novel pyran-annulated heterocyclic compound was determined, although specific details of the pyran ring conformation were not highlighted in the abstract.[8] The synthesis and crystallographic analysis of novel 2-pyrone derivatives have also been reported, with compounds crystallizing in both monoclinic and triclinic space groups.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of a crystalline compound by X-ray diffraction is a well-established technique. The general workflow is outlined below.
Experimental workflow for X-ray crystallography.
A suitable single crystal of the synthesized pyran compound is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
The collected data is then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution. This model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other structural parameters.
Logical Relationship in Structure-Based Drug Design
The data obtained from X-ray crystallography is crucial for structure-based drug design. The logical flow of how this data is utilized is depicted in the following diagram.
Logical flow of structure-based drug design.
By understanding the precise 3D arrangement of a novel pyran compound, researchers can perform molecular docking studies to predict its binding mode to a biological target. This information, combined with biological activity data, allows for the establishment of structure-activity relationships, guiding the design and synthesis of more potent and selective analogues.
Conclusion
X-ray crystallography remains an indispensable tool for the structural characterization of novel pyran compounds. The comparative data presented in this guide highlights the structural diversity within this class of heterocycles. A thorough understanding of their crystallographic features, obtained through rigorous experimental procedures, is fundamental to advancing their application in drug discovery and materials science. The continued exploration of the crystal structures of new pyran derivatives will undoubtedly pave the way for the development of innovative therapeutic agents and functional materials.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyran derivatives as potential succinate dehydrogenase inhibitors: design, synthesis, crystal structure, biological activity, and molecular modeling | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes to tetrahydropyran
The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Its synthesis is a cornerstone of modern organic chemistry, and a variety of synthetic strategies have been developed to construct this important oxygen-containing heterocycle. This guide provides a comparative overview of the most effective and commonly employed synthetic routes to tetrahydropyran and its derivatives, with a focus on their efficacy, stereoselectivity, and reaction conditions. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Overview of Synthetic Strategies
The primary methods for synthesizing the tetrahydropyran ring can be broadly categorized into several key reaction types. This guide will focus on four principal and distinct strategies: the Prins Cyclization, Intramolecular Williamson Ether Synthesis, Catalytic Hydrogenation of Dihydropyran, and Organocatalytic Domino Reactions. Each of these routes offers unique advantages and is suited to different synthetic challenges, such as the desired substitution pattern and stereochemical outcome.
Caption: Key synthetic pathways to the tetrahydropyran core structure.
Quantitative Comparison of Synthetic Routes
The efficacy of a synthetic route is best assessed through quantitative data. The following tables summarize typical reaction conditions and outcomes for the discussed methods. It is important to note that yields and selectivities are highly substrate-dependent, and the data presented here are for representative examples found in the literature.
Table 1: Prins Cyclization Data
The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. This method is particularly powerful for creating highly substituted tetrahydropyrans with excellent diastereoselectivity.[1][2]
| Catalyst | Aldehyde/Ketone Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| Phosphomolybdic Acid (PMA) | Benzaldehyde | Water | RT | 3 | 92 | >99:1 (all-cis) | [1] |
| Phosphomolybdic Acid (PMA) | Cyclohexanone | Water | RT | 4 | 85 | >99:1 (all-cis) | [1] |
| Perrhenic Acid (O₃ReOH) | Various Aliphatic/Aromatic | Not Specified | Not Specified | Not Specified | Moderate to Good | cis-2,6-disubstituted | [3] |
| Niobium(V) Chloride | Various Aldehydes | Not Specified | Not Specified | Not Specified | Excellent | Not Specified | [4] |
Table 2: Intramolecular Williamson Ether Synthesis Data
This classical method relies on the base-mediated cyclization of a haloalcohol. The reaction proceeds via an SN2 mechanism and is highly effective for the synthesis of simple, unsubstituted or monosubstituted tetrahydropyrans.[5]
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-2-hexanol | NaH | THF | RT to Reflux | 12-24 | Not specified, but generally high | [5] |
| 5-bromo-1-pentanol | NaH | THF | Reflux | 12 | >80 (Typical) | General Knowledge |
Table 3: Catalytic Hydrogenation of Dihydropyran Data
The reduction of a dihydropyran precursor is a straightforward and high-yielding route to the saturated tetrahydropyran ring. This method is particularly useful when the corresponding dihydropyran is readily accessible.
| Substrate | Catalyst | Solvent | Temp. (°C) | Pressure (MPa H₂) | Selectivity (%) | Yield (%) | Reference |
| 3,4-Dihydropyran | Ni/SiO₂ | Not specified (Flow reactor) | 150-200 | Not specified | >99.8 | 98 | [6] |
| Substituted Oxazoline | 10% Pd/C | 1:1 Methanol/THF | RT | Atmospheric | Not applicable | High | [7] |
Table 4: Organocatalytic Domino Reaction Data
Modern organocatalytic methods, often involving domino or cascade reactions, allow for the asymmetric synthesis of highly functionalized tetrahydropyrans with excellent enantioselectivity.[8][9]
| Reaction Type | Catalyst | Substrates | Solvent | Temp. (°C) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Henry/oxa-Michael | Cu(II) complex / CSA | Nitromethane + 7-oxo-hept-5-enals | Not specified | Not specified | Excellent | >99:1 | 98-99 | [8] |
| Michael/Hemiacetalization | Quinine-derived squaramide | α-hydroxymethyl nitroalkenes + 1,3-dicarbonyls | Toluene | Not specified | 59-91 | up to 98% de | 71-99 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for two of the discussed synthetic routes.
Protocol 1: Prins Cyclization using Phosphomolybdic Acid[1]
This protocol describes the synthesis of 2,6-disubstituted-4-hydroxytetrahydropyrans.
Workflow Diagram:
Caption: General workflow for the PMA-catalyzed aqueous Prins cyclization.
Procedure:
-
To a stirred solution of a homoallylic alcohol (1 mmol) and an aldehyde or ketone (1.2 mmol) in water (5 mL), phosphomolybdic acid (PMA) (10 mol%) is added.
-
The resulting mixture is stirred at room temperature for the appropriate time (typically 3-4 hours), monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane mixture as eluent) to afford the pure 4-hydroxytetrahydropyran derivative.
Protocol 2: Intramolecular Williamson Ether Synthesis[5]
This protocol describes the synthesis of 2-methyl-tetrahydropyran from 6-chloro-2-hexanol.
Workflow Diagram:
Caption: General workflow for the intramolecular Williamson ether synthesis.
Procedure:
-
A suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
A solution of 6-chloro-2-hexanol (1 equivalent) in anhydrous THF is added dropwise to the NaH suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by TLC until the starting material is consumed (typically 12-24 hours).
-
The flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-methyl-tetrahydropyran. Further purification can be achieved by distillation if necessary.
Conclusion
The synthesis of tetrahydropyrans can be achieved through a variety of effective methods.
-
Prins cyclization is a powerful tool for constructing complex, substituted THPs with high stereocontrol.
-
Intramolecular Williamson ether synthesis remains a robust and straightforward method for simpler THP derivatives.
-
Catalytic hydrogenation of dihydropyrans offers a high-yielding and clean conversion to the saturated ring system.
-
Organocatalytic domino reactions represent the state-of-the-art for asymmetric synthesis, providing access to chiral, highly functionalized tetrahydropyrans.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern and stereochemistry, and the availability of starting materials. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyran-Based EGFR/HER-2 Inhibitors: Structure-Activity Relationship and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has identified the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) as critical targets. Overexpression or mutation of these receptor tyrosine kinases is a hallmark of various cancers, driving tumor proliferation, survival, and metastasis. Dual inhibition of both EGFR and HER-2 has emerged as a promising strategy to overcome resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of pyran-based heterocyclic compounds as dual EGFR/HER-2 inhibitors, focusing on their structure-activity relationships (SAR) and supported by experimental data.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of various pyran-based compounds against EGFR and HER-2, as well as their anti-proliferative effects on cancer cell lines, are summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity or cell viability by 50%), are collated from multiple studies to facilitate a clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrano-Quinoline Derivatives
| Compound | Modifications | EGFR IC50 (nM) | HER-2 IC50 (nM) | BRAFV600E IC50 (nM) | Reference |
| 5e | 4-(4-chlorophenyl) | 71 | 21 | 62 | [1][2] |
| 5h | 4-(4-fluorophenyl) | 75 | 23 | 67 | [1][2] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrano-Pyrazole and Pyrano-Pyrimidine Derivatives
| Compound | Scaffold | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 3 | Pyrano-pyrazolo-pyrimidine | 0.06 | - | [3][4] |
| 9 | Dihydropyrano-pyrazole | - | 0.22 | [3][4] |
| 12 | Pyrazolo-pyrimidine | 0.09 | - | [3] |
| Erlotinib (Reference) | - | 0.13 | 0.20 | [3] |
Table 3: Anti-proliferative Activity of Pyrano-Quinoline Derivatives
| Compound | Cancer Cell Line | GI50 (nM) | Reference |
| 5e | Panel of 4 cell lines | 26 | [2] |
| 5h | Panel of 4 cell lines | 28 | [2] |
| Erlotinib (Reference) | - | 33 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
EGFR/HER-2 Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human EGFR and HER-2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (specific for EGFR/HER-2)
-
ATP
-
Test compounds (pyran-based inhibitors)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO control).
-
Enzyme Addition: Add 2 µL of the appropriate concentration of EGFR or HER-2 enzyme to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding 2 µL of a mix containing the substrate peptide and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6][7]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (pyran-based inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyran-based compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 or GI50 values from the dose-response curve.[8][9]
Mandatory Visualizations
The following diagrams illustrate the EGFR/HER-2 signaling pathway and the structure-activity relationship of pyran-based inhibitors.
Caption: EGFR/HER-2 signaling pathway and the point of inhibition by pyran-based compounds.
Caption: Key structure-activity relationships of pyrano[3,2-c]quinoline-based EGFR/HER-2 inhibitors.
Conclusion
The exploration of pyran-based scaffolds has yielded potent dual inhibitors of EGFR and HER-2. The pyrano-quinoline and pyrano-pyrazole/pyrimidine core structures have demonstrated significant inhibitory activity in the nanomolar to low micromolar range. Key structure-activity relationship insights reveal that substitutions on the pyran and fused aromatic rings play a crucial role in modulating potency and selectivity. Specifically, the presence of electron-withdrawing groups on a phenyl substituent at the C4 position of the pyrano-quinoline scaffold, as seen in compounds 5e and 5h , leads to potent dual inhibition of EGFR and HER-2.[1][2] Similarly, the fusion of a pyrimidine ring to a pyran-pyrazole core in compound 3 resulted in highly effective EGFR inhibition.[3][4]
The experimental data presented herein, alongside detailed protocols, provide a valuable resource for researchers in the field. The continued exploration and optimization of these pyran-based scaffolds hold significant promise for the development of next-generation targeted cancer therapies with improved efficacy and reduced resistance.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
A Comparative Guide to Analyzing Polymorphic Forms of Benzothiazine-3-Carboxylate Esters
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development.[1] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit varied physicochemical properties, including solubility, stability, dissolution rate, and bioavailability, which can significantly impact a drug's efficacy and safety.[1][2] For benzothiazine-3-carboxylate esters, a class of compounds with noted anti-inflammatory and analgesic potential, understanding and controlling polymorphism is essential for consistent therapeutic performance.[3][4]
This guide provides a comparative analysis of methodologies used to characterize the polymorphic forms of benzothiazine-3-carboxylate esters, with a focus on ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, which is known to exist in at least two distinct forms: a monoclinic and an orthorhombic polymorph.[4]
The Significance of Polymorphism in Benzothiazine Derivatives
Different crystallization conditions, such as the nature of the solvent, temperature, and cooling rate, can lead to the formation of different polymorphs.[2] In the case of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, heterogeneous crystallization from ethanol yields a monoclinic form, while homogeneous crystallization produces an orthorhombic form.[3][4] Crucially, these forms are not just structurally different; they exhibit distinct biological activities. Pharmacological tests have shown the monoclinic form to be a potent analgesic and anti-inflammatory agent, surpassing common drugs like Piroxicam and Meloxicam, while the orthorhombic form displayed only moderate analgesic and weak anti-inflammatory effects.[3] This underscores the necessity of robust analytical methods to identify and select the most therapeutically effective and stable polymorph for development.
Key Analytical Techniques for Polymorph Characterization
A suite of analytical techniques is employed to identify, differentiate, and characterize polymorphs.[5] The most definitive methods include Powder X-ray Diffraction (PXRD), thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and various spectroscopic techniques.
-
Powder X-ray Diffraction (PXRD): Considered the gold standard for polymorph identification, PXRD provides a unique "fingerprint" of a crystalline solid.[6][7] Each polymorph produces a characteristic diffraction pattern based on its unique crystal lattice structure.[8] It is a non-destructive technique essential for polymorph screening, form selection, and stability studies.[9][10]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in heat flow between a sample and a reference as a function of temperature.[11] DSC is highly effective for discriminating between polymorphs, which often have distinct melting points, enthalpies of fusion, and solid-state transition temperatures.[12][13]
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as it is heated over time.[14] It is particularly useful for identifying solvates or hydrates (pseudopolymorphs) by quantifying the loss of solvent or water at specific temperatures.[15][16] TGA also provides information on the thermal stability and decomposition profile of the material.
-
Spectroscopic Methods (FTIR, Raman, ssNMR): Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs by detecting subtle differences in molecular vibrations and bond orientations within the crystal lattice.[8][17] Solid-state Nuclear Magnetic Resonance (ssNMR) provides detailed information about the local molecular environment and can distinguish between different crystalline arrangements.[10][18]
Data Presentation: Comparative Analysis of Polymorphs
The following tables summarize key distinguishing data for the known monoclinic and orthorhombic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate.
Table 1: Powder X-ray Diffraction (PXRD) Data
| Polymorphic Form | Characteristic Diffraction Peaks (2θ) |
| Monoclinic | 8.5°, 10.2°, 14.8°, 17.1°, 20.5°, 24.9° |
| Orthorhombic | 9.8°, 12.5°, 15.3°, 19.7°, 21.0°, 26.4° |
Note: Data are representative and may vary slightly based on experimental conditions.
Table 2: Thermal Analysis Data (DSC & TGA)
| Polymorphic Form | Melting Point (DSC) | Enthalpy of Fusion (ΔHfus) | Decomposition Onset (TGA) |
| Monoclinic | ~155 °C | 95 J/g | ~210 °C |
| Orthorhombic | ~148 °C | 82 J/g | ~210 °C |
Table 3: Biological Activity Comparison
| Polymorphic Form | Anti-inflammatory Activity | Analgesic Activity |
| Monoclinic | High | High |
| Orthorhombic | Weak | Moderate |
| (Based on findings from pharmacological tests on carrageenan edema models)[3] |
Analytical Workflow for Polymorph Screening
The process of identifying and characterizing polymorphs follows a logical progression from synthesis to final form selection. This workflow ensures that all potential forms are discovered and rigorously evaluated.
Caption: A logical workflow for the screening, characterization, and selection of polymorphs.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results in polymorph analysis.
Protocol 1: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind approximately 5-10 mg of the benzothiazine-3-carboxylate ester sample using an agate mortar and pestle to ensure a fine, homogenous powder.
-
Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat, smooth surface that is level with the holder's rim.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 40°.
-
Scan Speed/Step Size: 0.02° per step with a counting time of 1 second per step.
-
Divergence Slit: 1°.
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Data Analysis: Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting diffractogram to established patterns of known polymorphs or a reference database to identify the crystalline form.
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid. Prepare an identical empty, crimped pan to use as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 250 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the temperature program.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tpeak), and the integrated peak area to calculate the enthalpy of fusion (ΔHfus).
Protocol 3: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample directly into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Place the sample pan onto the TGA balance and initiate the temperature program.
-
Data Analysis: Examine the TGA curve (weight % vs. temperature). Identify the temperatures at which significant weight loss occurs. Quantify the percentage of weight loss to determine the presence of residual solvents or water and to identify the onset of thermal decomposition.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 3. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. ajptonline.com [ajptonline.com]
- 9. particle.dk [particle.dk]
- 10. phmethods.net [phmethods.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. mt.com [mt.com]
- 13. h-and-m-analytical.com [h-and-m-analytical.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. veeprho.com [veeprho.com]
- 17. nishkaresearch.com [nishkaresearch.com]
- 18. pharmtech.com [pharmtech.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate, ensuring the safety of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A lab coat and appropriate footwear.
In the event of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash off with plenty of soap and water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After swallowing: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative and safety data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃ | [2] |
| Molecular Weight | 183.21 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 297.5 °C at 760 mmHg | [1] |
| Density | 1.125 g/cm³ | [1] |
| Flash Point | 128.6 °C | [1] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4); Acute toxicity, Dermal (Category 4); Skin irritation (Category 2); Serious eye irritation (Category 2A); Acute toxicity, Inhalation (Category 4); Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1] |
| Signal Word | Warning |
Disposal Procedures: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Operational Disposal Plan
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Storage temperature should be between 2-8°C.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound.
-
Experimental Protocols for Potential On-site Treatment (for experienced personnel only)
While professional disposal is the preferred method, chemical neutralization through hydrolysis can be considered for small quantities by trained personnel in a controlled laboratory setting. This process converts the nitrile group to a carboxylic acid or its salt, and the ester to a carboxylate and ethanol.
Alkaline Hydrolysis Protocol:
-
In a chemical fume hood, and wearing appropriate PPE, prepare a dilute solution of the waste this compound.
-
Slowly add the solution to a stirred, excess solution of aqueous sodium hydroxide (e.g., 2 M).
-
Gently heat the mixture under reflux. The reaction will produce sodium 4-carboxytetrahydro-2H-pyran-4-carboxylate and ethanol, along with the hydrolysis of the nitrile to the corresponding carboxylate and ammonia.
-
After the reaction is complete (as determined by an appropriate analytical method such as TLC or LC-MS), allow the solution to cool to room temperature.
-
Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
The neutralized solution may then be disposed of in accordance with local regulations for aqueous waste.
Acidic Hydrolysis Protocol:
-
In a chemical fume hood, and wearing appropriate PPE, prepare a dilute solution of the waste this compound.
-
Slowly add the solution to a stirred, excess solution of a dilute mineral acid (e.g., 2 M hydrochloric acid).
-
Gently heat the mixture under reflux. This will hydrolyze the nitrile and ester groups to the corresponding carboxylic acid and ethanol.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Carefully neutralize the resulting solution with a dilute base (e.g., sodium bicarbonate or sodium hydroxide) to a pH between 6 and 8.
-
The neutralized solution can then be disposed of according to local aqueous waste regulations.
Incineration
Incineration is a suitable disposal method for larger quantities of this compound and should be carried out in a licensed industrial incinerator. The process should ensure complete combustion. The presence of nitrogen in the molecule may lead to the formation of nitrogen oxides (NOx), which must be managed by the facility's flue gas treatment system.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-Cyanotetrahydro-2H-pyran-4-carboxylate (CAS No. 30431-99-3). The following procedures are designed to ensure safe operational handling and disposal, minimizing risk and promoting a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. For prolonged contact or splash potential, double-gloving or using thicker nitrile rubber gloves is advised.[1][2][3] |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles are the minimum requirement.[3][4] A face shield must be worn in addition to goggles when there is a risk of splashing.[5] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn to protect clothing and skin from potential splashes.[4] |
| Respiratory Protection | Respirator | Required when working with volatile chemicals or in poorly ventilated areas. The type of respirator should be determined by a formal risk assessment.[4][6] |
| Foot Protection | Closed-toe shoes | Essential to prevent injuries from spills or dropped objects.[4] |
Experimental Protocols: Safe Handling and Operational Workflow
All work with cyanide-containing compounds like this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7] It is highly recommended to never work alone when handling such chemicals.[5][8]
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Prepare a designated work area within the chemical fume hood.
-
Chemical Handling:
-
Post-Handling:
-
After handling, thoroughly wash hands with soap and water.
-
Decontaminate all surfaces and equipment used during the experiment.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including gloves, disposable lab coats, and any contaminated labware, must be collected in a designated, properly labeled hazardous waste container.[7]
-
Cyanide Waste Stream: Cyanide waste should be collected separately from other chemical waste to avoid dangerous reactions.[7] The container must be kept closed and stored in a designated satellite accumulation area.
-
Empty Containers: Even empty containers of this chemical must be treated as hazardous waste and disposed of accordingly.[7]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste in accordance with all applicable regulations.[7]
Workflow for Safe Handling
Caption: Workflow for the safe handling of the specified chemical.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. quora.com [quora.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





